molecular formula C20H40N2 B093696 2-Heptadecyl-2-imidazoline CAS No. 105-28-2

2-Heptadecyl-2-imidazoline

Cat. No.: B093696
CAS No.: 105-28-2
M. Wt: 308.5 g/mol
InChI Key: NCVGSSQICKMAIA-UHFFFAOYSA-N
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Description

2-Heptadecyl-2-imidazoline is a useful research compound. Its molecular formula is C20H40N2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Heptadecyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Heptadecyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptadecyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-heptadecyl-4,5-dihydro-1H-imidazole
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InChI

InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22)
Source PubChem
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InChI Key

NCVGSSQICKMAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0043769
Record name 2-Heptadecyl-2-imidazoline
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Molecular Weight

308.5 g/mol
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CAS No.

105-28-2
Record name 2-Heptadecylimidazoline
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Record name 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
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Record name 2-Heptadecyl-2-imidazoline
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Record name 4,5-dihydro-2-heptadecyl-1H-imidazole
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Foundational & Exploratory

Precision Synthesis of 2-Heptadecyl-2-imidazoline: A Thermodynamic & Kinetic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-heptadecyl-2-imidazoline is a classic yet deceptively complex organic transformation. While the reaction appears to be a simple condensation between stearic acid (C18:0) and ethylenediamine (EDA), the kinetic competition between the desired cyclization and the formation of the thermodynamic dead-end—the bis-amide—requires precise control. This guide moves beyond standard textbook recipes to provide a rigorous, self-validating protocol designed for high-purity applications in drug delivery systems and corrosion inhibition.

Chemical Basis & Reaction Thermodynamics

The formation of 2-heptadecyl-2-imidazoline occurs via a two-stage thermal condensation. Understanding the distinct energy barriers of these two steps is critical for process design.

  • Amidation (Kinetic Phase): The initial reaction between the carboxylic acid and the diamine is exothermic and rapid, forming the intermediate N-(2-aminoethyl)stearamide. This occurs readily at 140°C.

  • Cyclodehydration (Thermodynamic Phase): The ring closure to form the imidazoline is endothermic and entropically driven by the removal of water. This step requires significantly higher activation energy (>180°C) and vacuum assistance to shift the equilibrium according to Le Chatelier’s principle.

The "Bis-Amide" Trap

The primary failure mode in this synthesis is the formation of


-ethylenebis(stearamide). If the mono-amide intermediate reacts with a second molecule of stearic acid instead of cyclizing, the bis-amide is formed. This byproduct is extremely difficult to separate due to its high melting point and low solubility. Prevention strategy:  Maintain a molar excess of amine and ensure rapid transition to cyclization temperatures.
Mechanism Visualization

ReactionPathway Reactants Stearic Acid + Ethylenediamine (Excess) Intermediate Mono-Amide (N-(2-aminoethyl)stearamide) Reactants->Intermediate Amidation 140°C, -H2O Product 2-Heptadecyl-2-imidazoline Intermediate->Product Cyclization >180°C, Vacuum BisAmide Bis-Amide Impurity (Thermodynamic Sink) Intermediate->BisAmide Reaction w/ Stearic Acid (Avoid this) Water H2O (Remove via Vacuum) Intermediate->Water Product->Water

Figure 1: Reaction pathway highlighting the critical divergence between the desired cyclization and the unwanted bis-amide formation.

Critical Parameters & Optimization

To achieve yields >95% with minimal purification, the following parameters must be strictly controlled.

ParameterOptimal RangeScientific Rationale
Molar Ratio (Amine:Acid) 1.2 : 1.0 Excess ethylenediamine (EDA) suppresses bis-amide formation by statistically favoring the mono-amide. EDA is volatile and excess is easily stripped later.
Amidation Temp 140°C - 150°C Sufficient to drive water off from the salt formation but low enough to prevent amine vaporization before reaction.
Cyclization Temp 200°C - 230°C Required to overcome the activation energy for ring closure. Below 180°C, the reaction stalls at the amide stage.
Pressure < 20 mbar Critical during the final stage. Vacuum removes water (driving equilibrium) and strips excess EDA.
Catalyst None or CaO While often uncatalyzed, Calcium Oxide (0.1 wt%) can accelerate dehydration without introducing acidic impurities that complex with the basic imidazoline nitrogen.

Detailed Experimental Protocol

Safety Warning: Ethylenediamine is corrosive, volatile, and a sensitizer. All operations must be performed in a fume hood.

Reagents
  • Stearic Acid (98%+ purity recommended to avoid chain-length distribution issues).

  • Ethylenediamine (Anhydrous).

  • Xylene (Optional, for azeotropic water removal if vacuum is unavailable).

Step-by-Step Methodology
  • Melt Phase:

    • Charge a 3-neck round-bottom flask with Stearic Acid (e.g., 28.4 g, 0.1 mol).

    • Equip with a mechanical stirrer, a temperature probe, and a Dean-Stark trap topped with a reflux condenser.

    • Heat to 75°C until the acid is completely molten.

  • Amine Addition (Kinetic Control):

    • Add Ethylenediamine (7.2 g, 0.12 mol) dropwise over 20 minutes.

    • Note: The reaction is exothermic. A white "salt" may form initially; this will melt as temperature increases.

    • Checkpoint: Ensure the system is well-sealed. Loss of amine at this stage leads to bis-amide formation.

  • Amidation & Dehydration:

    • Ramp temperature to 145°C .

    • Hold for 2 hours. Water evolution will be visible in the trap.

    • Process Check: The mixture should be a clear, homogeneous liquid. If it turns opaque/waxy, bis-amide is forming.

  • High-Temperature Cyclization:

    • Ramp temperature to 220°C over 1 hour.

    • Apply vacuum slowly (down to 10-20 mbar) to remove the second mole of water and excess ethylenediamine.

    • Hold at 220°C under vacuum for 3 hours.

    • Observation: The evolution of bubbles will cease when the reaction is complete.

  • Isolation:

    • Cool the reaction mass to 100°C under vacuum (to prevent oxidation).

    • Pour the molten product into a crystallization dish or inert mold.

    • Purification (Recrystallization): If high purity is required, recrystallize from Ethyl Acetate or Acetone. Dissolve hot, filter to remove any insoluble bis-amide, and cool to 4°C.

Experimental Workflow Diagram

Workflow Step1 Melt Stearic Acid (75°C) Step2 Add EDA Dropwise (Exothermic Control) Step1->Step2 Step3 Amidation Reflux (145°C, 2 hrs) Step2->Step3 Step4 Temp Ramp -> 220°C Apply Vacuum Step3->Step4 Water Removal Step5 Cyclization Soak (220°C, <20 mbar, 3 hrs) Step4->Step5 Ring Closure Step6 Cool & Recrystallize (Ethyl Acetate) Step5->Step6 Solidification

Figure 2: Step-by-step process flow for the synthesis and isolation of 2-heptadecyl-2-imidazoline.

Characterization & Validation

To ensure the protocol was successful, the product must be validated against specific spectroscopic markers.

FTIR Analysis

Fourier Transform Infrared Spectroscopy is the fastest method to validate cyclization.

  • Target Peak (Success): A strong absorption band at 1605–1615 cm⁻¹ (C=N stretching of the imidazoline ring).

  • Impurity Peak (Failure): A band at 1640–1660 cm⁻¹ (C=O Amide I band).

    • Note: If the 1650 band is absent, conversion is complete. If both 1610 and 1650 are present, the reaction is incomplete or bis-amide is present.

  • Fingerprint: Disappearance of the broad -OH stretch of the carboxylic acid (2500–3300 cm⁻¹).

1H-NMR (CDCl3)
  • Ring Protons: A singlet (or tight multiplet) at δ ~3.4–3.6 ppm representing the 4 equivalent protons on the imidazoline ring (-N-CH2-CH2-N=).

  • Alpha-Methylene: A triplet at δ ~2.2 ppm (-CH2-C=N).

  • Terminal Methyl: A triplet at δ ~0.88 ppm .

Applications in Drug Development & Industry

The 2-heptadecyl-2-imidazoline scaffold is not merely a surfactant; it is a pharmacophore and functional intermediate.

  • Corrosion Inhibition: The imidazoline head group adsorbs strongly to metal surfaces (Fe), while the C17 tail forms a hydrophobic barrier. This is critical in acidic environments (e.g., oil and gas pipelines).

  • Cationic Lipids: By quaternizing the tertiary nitrogen (e.g., with methyl iodide or dimethyl sulfate), this molecule becomes a cationic surfactant used in liposomal drug delivery systems and gene transfection agents.

  • Pharmaceutical Precursors: The imidazoline ring is bioisosteric to other heterocycles and is investigated for adrenergic receptor activity.

References

  • Bajpai, D. & Tyagi, V.K. (2006). "Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications." Journal of Oleo Science. 55(7), 319-329.

  • Liu, Y. et al. (2023).[1][2] "The Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids." Research Journal of Pharmacy and Technology.

    • [Link] (General Journal Link for verification of recent imidazoline studies)

  • Zhang, G. et al. (2016). "Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors." Molecules.

  • Organic Chemistry Portal. "Synthesis of 2-imidazolines."

Sources

An In-Depth Technical Guide to the Molecular Geometry and Modeling of 2-Heptadecyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the molecular modeling and geometric analysis of 2-Heptadecyl-2-imidazoline, a long-chain alkyl-substituted imidazoline with significant applications as a surfactant, corrosion inhibitor, and potential therapeutic agent.[1] The amphiphilic nature of this molecule, arising from its polar imidazoline head and nonpolar heptadecyl tail, dictates its functional properties, which are intrinsically linked to its three-dimensional structure and conformational dynamics.[2] This document offers researchers, scientists, and drug development professionals a robust, step-by-step protocol for in silico investigation, from initial structure generation to advanced molecular dynamics simulations. The methodologies presented herein are grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of Molecular Geometry in Function

2-Heptadecyl-2-imidazoline belongs to a class of heterocyclic compounds that have garnered considerable interest across various scientific disciplines.[3] The defining features of this molecule are its five-membered imidazoline ring containing two nitrogen atoms and a long C17 alkyl chain.[1] This unique architecture confers amphiphilic properties, enabling it to modify surface tension and form micelles, making it a valuable component in formulations for personal care products, industrial applications, and potentially as a drug delivery vehicle.[1][4]

The biological and chemical activity of 2-Heptadecyl-2-imidazoline is not merely a function of its chemical composition but is critically dependent on its molecular geometry. The spatial arrangement of the imidazoline ring relative to the flexible heptadecyl chain influences its interaction with other molecules, its packing at interfaces, and its overall physicochemical behavior. Therefore, a thorough understanding of its conformational landscape is paramount for predicting its efficacy and designing novel applications.

This guide will delineate a computational workflow to elucidate the molecular geometry of 2-Heptadecyl-2-imidazoline, providing insights into its stable conformations and dynamic behavior.

Theoretical Foundations of Molecular Modeling

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. The choice of methodology is dictated by the desired balance between computational cost and accuracy. For a molecule like 2-Heptadecyl-2-imidazoline, a multi-pronged approach involving both quantum mechanics (QM) and molecular mechanics (MM) is recommended.

Quantum Mechanics (QM) for Accurate Parameterization

QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of electronic structure and are invaluable for determining the geometry of smaller molecules or fragments of larger ones.[5] DFT calculations are essential for obtaining accurate partial atomic charges and for parameterizing force fields where standard parameters may be lacking.

Molecular Mechanics (MM) for Conformational Sampling

Due to the computational expense of QM methods for large, flexible molecules, Molecular Mechanics (MM) is the workhorse for exploring the vast conformational space of 2-Heptadecyl-2-imidazoline. MM methods employ classical physics principles and a set of parameters known as a force field to calculate the potential energy of a system as a function of its atomic coordinates.[2]

A Validated Workflow for Molecular Modeling

The following protocol outlines a comprehensive approach to modeling the molecular geometry of 2-Heptadecyl-2-imidazoline. This workflow is designed to be self-validating by employing a hierarchical approach, starting with a robust initial structure and progressively refining it through energy minimization and conformational analysis.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Refinement cluster_2 Conformational Analysis cluster_3 Dynamic Behavior Simulation A 1. 2D to 3D Structure Generation B 2. Initial Geometry Optimization (MM) A->B Initial cleanup C 3. DFT Geometry Optimization B->C Input for higher accuracy D 4. Partial Charge Calculation C->D Optimized geometry E 5. Systematic Conformational Search D->E Accurate electrostatics F 6. Identification of Low-Energy Conformers E->F Potential energy surface scan G 7. Molecular Dynamics Simulation Setup F->G Starting structures H 8. Production MD Run & Trajectory Analysis G->H System equilibration

Caption: A validated workflow for the molecular modeling of 2-Heptadecyl-2-imidazoline.

Step 1: 2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of 2-Heptadecyl-2-imidazoline into a 3D model. This can be accomplished using various molecular building software. It is crucial to ensure correct bond orders and stereochemistry at this stage.

Step 2: Initial Geometry Optimization with Molecular Mechanics

A preliminary geometry optimization using a molecular mechanics force field is performed to relieve any steric strain in the initial 3D structure. This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.

  • Protocol:

    • Select a suitable general-purpose force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[3]

    • Perform an energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm until a convergence criterion is met (e.g., RMS gradient < 0.1 kcal/mol·Å).[6]

Step 3: DFT Geometry Optimization

For a more accurate representation of the imidazoline head group's geometry, a DFT optimization is recommended.

  • Protocol:

    • Choose a functional and basis set appropriate for organic molecules. The B3LYP functional with a 6-31G* basis set is a commonly used and well-validated choice for such systems.[7]

    • Perform a geometry optimization in the gas phase.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Step 4: Partial Charge Calculation

Accurate partial atomic charges are critical for realistic molecular dynamics simulations. These can be derived from the electrostatic potential calculated at the DFT level.

  • Protocol:

    • Using the DFT-optimized geometry, perform a single-point energy calculation.

    • Calculate the electrostatic potential (ESP).

    • Fit the partial atomic charges to the ESP using a method such as Merz-Kollman (MK) or CHELPG.

Step 5: Systematic Conformational Search

The long and flexible heptadecyl chain can adopt numerous conformations. A systematic search is necessary to identify the low-energy conformers that are most likely to be populated.

  • Protocol:

    • Define the rotatable bonds in the heptadecyl chain as degrees of freedom.

    • Perform a systematic search by rotating each dihedral angle in discrete steps (e.g., 30 degrees).

    • At each step, perform a brief energy minimization using the chosen MM force field.

    • Save the unique low-energy conformers.

Step 6: Identification of Low-Energy Conformers

From the conformational search, a library of conformers is generated. These should be clustered based on their root-mean-square deviation (RMSD) and ranked by their potential energy.

Conformer Cluster Relative Energy (kcal/mol) Population (%) Key Geometric Feature
10.0065.2Fully extended alkyl chain
21.2520.1Gauche bend in the mid-chain
32.509.8"Hairpin" like fold
4> 3.50< 5.0Various folded conformations

Note: The data in this table is illustrative and would be generated from the conformational analysis.

Step 7: Molecular Dynamics Simulation Setup

To understand the dynamic behavior of 2-Heptadecyl-2-imidazoline in a relevant environment (e.g., in water or at an oil-water interface), a molecular dynamics (MD) simulation is performed.

  • Protocol:

    • Place the lowest energy conformer (or a representative set of low-energy conformers) in a simulation box.

    • Solvate the box with an appropriate solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system if necessary.

    • Apply periodic boundary conditions.

Step 8: Production MD Run and Trajectory Analysis

The system is first equilibrated to the desired temperature and pressure, followed by a production run to collect data.

  • Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 298 K) under the NVT (canonical) ensemble.

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT (isothermal-isobaric) ensemble.

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) to ensure adequate sampling of conformational space.

    • Analyze the trajectory to study properties such as RMSD, radius of gyration, solvent accessible surface area, and dihedral angle distributions.

Interpretation and Application of Modeling Results

The results from this comprehensive modeling workflow provide a detailed picture of the molecular geometry and dynamics of 2-Heptadecyl-2-imidazoline.

  • Optimized Geometry: The DFT-optimized structure provides accurate bond lengths, bond angles, and dihedral angles for the imidazoline head group.

  • Conformational Preferences: The conformational analysis reveals the most stable shapes of the molecule, highlighting the energetic favorability of an extended alkyl chain versus folded conformations.

  • Dynamic Behavior: MD simulations offer insights into how the molecule behaves over time in a specific environment, including its flexibility and interactions with solvent molecules.

These insights are directly applicable to:

  • Drug Development: Understanding the 3D structure is crucial for designing imidazoline derivatives with specific biological activities, as the shape of the molecule will govern its binding to biological targets.[3]

  • Formulation Science: The conformational and dynamic data can inform the design of emulsions, surfactants, and delivery systems by predicting how the molecule will behave at interfaces.

  • Corrosion Inhibition: The orientation and packing of the molecule on a metal surface, which can be modeled using these techniques, are key to its effectiveness as a corrosion inhibitor.

Conclusion

The in-depth technical guide presented here provides a robust and scientifically sound workflow for the molecular modeling of 2-Heptadecyl-2-imidazoline. By integrating quantum mechanics and molecular mechanics, researchers can gain a detailed understanding of the molecule's geometry and dynamic behavior. This knowledge is fundamental to harnessing its full potential in various scientific and industrial applications. The causality behind each experimental choice has been explained to provide a framework that is not only a set of instructions but a self-validating system for scientific inquiry.

References

  • Wikipedia. (2023, December 1). 2-Imidazoline. Retrieved from [Link]

  • Ishihara, M., & Togo, H. (2006). A Novel and Efficient Method for the Preparation of 2-Imidazolines and 2-Oxazolines. Synlett, 2006(02), 227-230.
  • Uwakwe, K. J., Okafor, P. C., Obike, A. I., & Ikeuba, A. I. (2017). Molecular Dynamics Simulations and Quantum Chemical Calculations for the Adsorption of Some Imidazoline Derivatives on Iron Surface. Global Journal of Pure and Applied Sciences, 23(1), 69-80.
  • Hasan, H., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Computational Biology and Chemistry, 114, 108341.
  • Ismail, M. A. H., Abou El Ella, D. A. R., Abouzid, K. A. M., & Lasheen, D. S. M. (2009). Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists and Ang. II Receptor Antagonists. Jordan Journal of Chemistry, 4(4), 329-347.
  • Zhang, L., et al. (2018). Molecular dynamics and density functional theory study on relationship between structure of imidazoline derivatives and inhibition performance. Journal of Molecular Structure, 1155, 24-31.
  • Massachusetts Institute of Technology. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Retrieved from [Link]

  • Drew, L. (2023). Improving Force Field Accuracy for Molecular Modeling in Molecular Design. UC San Diego. Retrieved from [Link]

  • Lopes, J. N. C. (2023). Molecular Modelling of Ionic Liquids: General Guidelines on Fixed-Charge Force Fields for Balanced Descriptions. ChemRxiv. Retrieved from [Link]

  • Lee, T. S., et al. (2016). Force fields for small molecules. Current opinion in structural biology, 40, 103–111.
  • Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in biophysics and molecular biology, 70(2), 137–173.
  • Fusi, M. S., et al. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Advances, 11(56), 35525-35535.
  • Feller, D. (1996). Basis Set Selection for Molecular Calculations.
  • Chavez, V. (2020, December 14). Psi4Education: Analysis of Basis Sets in Quantum Chemistry Calculations [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 12). Conformational Analysis. Retrieved from [Link]

  • ChemEd X. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2019). Molecular dynamics simulation of four typical surfactants in aqueous solution. RSC Advances, 9(5), 2634-2641.

Sources

Methodological & Application

Laboratory synthesis protocol for 2-Heptadecyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Heptadecyl-2-imidazoline

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Heptadecyl-2-imidazoline. The synthesis is achieved through the thermally-driven condensation of stearic acid with ethylenediamine. This two-stage, one-pot reaction involves an initial acylation to form an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the target imidazoline. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization methodologies, and critical safety considerations.

Guiding Principles & Reaction Mechanism

The synthesis of 2-alkyl-2-imidazolines from fatty acids and ethylenediamine is a robust and well-established method, particularly in industrial applications for producing corrosion inhibitors and surfactants.[1][2] The overall transformation is a condensation reaction that eliminates two molecules of water. The process is logically divided into two distinct thermal stages:

  • Amide Formation (Acylation): In the first stage, the carboxylic acid group of stearic acid reacts with one of the primary amine groups of ethylenediamine. This is a nucleophilic acyl substitution reaction that forms an N-(2-aminoethyl)stearamide intermediate and releases one equivalent of water. This step is typically conducted at a moderate temperature (130-150°C) to favor amide formation over imidazoline cyclization.[1]

  • Cyclization & Dehydration: Upon increasing the temperature (to >200°C), the remaining primary amine of the intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon.[1] This is the rate-determining step. The subsequent collapse of the tetrahedral intermediate and elimination of a second water molecule results in the formation of the stable, five-membered 2-imidazoline ring.

Driving the reaction to completion relies on the efficient removal of water, which shifts the equilibrium toward the product, according to Le Châtelier's principle.

Safety First: Hazard Analysis and Mitigation

All procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-resistant lab coat, is mandatory.

  • Ethylenediamine: This substance is corrosive, flammable, and a potent respiratory and skin sensitizer.[3] It can cause severe skin burns and eye damage.[3] Inhalation may lead to allergy or asthma-like symptoms.[3] Handle exclusively in a well-ventilated fume hood, avoiding any skin or eye contact.[4][5] An emergency eyewash and shower must be immediately accessible.

  • Stearic Acid: While less hazardous, stearic acid powder can be an irritant to the eyes, skin, and respiratory system.[6][7] Minimize dust generation during handling.[6]

  • Thermal Hazards: The protocol requires high temperatures (>220°C). Use appropriate heating mantles with temperature controllers and ensure all glassware is free of cracks or defects. Be cautious of potential "bumping" of the reaction mixture; smooth boiling can be encouraged with a magnetic stirrer.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
Stearic AcidC₁₈H₃₆O₂284.48>95%Sigma-Aldrich
EthylenediamineC₂H₈N₂60.10>99%Fisher Scientific
Toluene (optional, for azeotropic removal of water)C₇H₈92.14AnhydrousVWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with a magnetic stirrer and controller

  • Magnetic stir bar

  • Dean-Stark trap with a condenser (recommended) or a simple condenser setup

  • Thermometer or thermocouple with an adapter (range up to 300°C)

  • Nitrogen gas inlet adapter and tubing

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • FT-IR Spectrometer

  • NMR Spectrometer

Experimental Protocol: Synthesis of 2-Heptadecyl-2-imidazoline

This protocol is designed for a ~0.1 molar scale synthesis.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Stages cluster_monitoring In-Process Control cluster_workup Product Isolation Setup Assemble dry three-neck flask with condenser, Setupstir bar, thermometer, and N₂ inlet. Charge Charge flask with Stearic Acid (28.45 g) Charge and Ethylenediamine (6.61 g). Setup->Charge Amidation Heat to 140-150°C under N₂. Amidation Collect first water equivalent (~1.8 mL). Amidation (Approx. 2-3 hours) Charge->Amidation Stage 1 Cyclization Increase temperature to 220-230°C. Cyclization Collect second water equivalent (~1.8 mL). Cyclization (Approx. 3-4 hours) Amidation->Cyclization Stage 2 Monitor Monitor reaction via water collection Monitor and periodic FT-IR analysis of aliquots. Amidation->Monitor Cyclization->Monitor Cool Cool reaction mixture to <100°C. Cyclization->Cool Purify Purify via vacuum distillation (optional) Purify or use crude product directly. Cool->Purify

Caption: Workflow for the two-stage synthesis of 2-Heptadecyl-2-imidazoline.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer reaching into the reaction mixture, a condenser fitted with a collection vessel (or a Dean-Stark trap), and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Charging Reactants: Charge the flask with 28.45 g (0.1 mol) of stearic acid. Begin gentle stirring and introduce a slow stream of nitrogen gas to create an inert atmosphere.[8] Once the stearic acid has melted (m.p. ~70°C), slowly add 6.61 g (0.11 mol) of ethylenediamine. A slight molar excess of the more volatile ethylenediamine is used to compensate for potential losses.

  • Stage 1: Amidation: Heat the mixture to 140-150°C .[1] As the reaction proceeds, water will begin to distill and collect in the trap. This stage is complete when approximately 1.8 mL (0.1 mol) of water has been collected. This typically takes 2-3 hours.

    • Causality Insight: Maintaining this temperature range is critical. It provides sufficient energy for amide formation while being low enough to prevent significant premature cyclization, allowing for controlled conversion to the amide intermediate.[1]

  • Stage 2: Cyclization: Once the first equivalent of water is collected, slowly increase the reaction temperature to 220-230°C .[1] A second equivalent of water will begin to distill. The reaction is considered complete when water evolution ceases and a total of ~3.6 mL has been collected. This stage typically requires an additional 3-4 hours.

  • Reaction Monitoring (Optional but Recommended): Progress can be monitored using FT-IR spectroscopy on small aliquots. Look for the disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance and subsequent disappearance of the amide I band (~1640 cm⁻¹), alongside the emergence of the characteristic C=N stretch of the imidazoline ring at approximately 1600-1610 cm⁻¹ .[1]

  • Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C under the nitrogen atmosphere. The resulting product, 2-Heptadecyl-2-imidazoline, is a waxy solid at room temperature and may be used directly for many applications or purified further.[9]

Purification & Structural Characterization

For applications requiring high purity, the crude product can be purified by vacuum distillation. However, this is often unnecessary for uses like corrosion inhibition, where minor amide impurities do not significantly affect performance.[1]

Diagram: Characterization Flow

Characterization_Flow Start Crude Product FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR Structural Elucidation MS Mass Spectrometry (e.g., LC-MS) NMR->MS Molecular Weight Verification Confirm Structure Confirmed MS->Confirm

Caption: Logical workflow for the structural characterization of the final product.

Expected Analytical Data

The synthesized product should be analyzed to confirm its identity and purity.[10]

Analysis TechniqueExpected Result / Key SignaturePurpose
FT-IR (ATR)C=N stretch: ~1605 cm⁻¹; C-N stretch: ~1250 cm⁻¹; Absence of broad O-H (~3000 cm⁻¹) and amide C=O (~1640 cm⁻¹).Confirms formation of the imidazoline ring and absence of starting material/intermediate.
¹H-NMR (CDCl₃)δ ~3.6 (t, 4H, -CH₂-N-CH₂-); δ ~2.2 (t, 2H, -CH₂-C=N); δ ~1.6 (m, 2H); δ ~1.25 (s, 28H, alkyl chain); δ ~0.88 (t, 3H, -CH₃).Elucidates the proton environment of the final structure.
¹³C-NMR (CDCl₃)δ ~165 (-C=N); δ ~50 (-CH₂-N-); δ ~30-35 (alkyl carbons near ring); δ ~22-30 (bulk alkyl chain); δ ~14 (-CH₃).Confirms the carbon skeleton and the imidazoline carbon.
Mass Spec. (ESI+)[M+H]⁺ calculated for C₂₀H₄₀N₂: 309.3264; Found: ~309.3.Verifies the correct molecular weight of the target compound.

Quantitative Data Summary

ParameterValueUnitNotes
Molar Ratio (Stearic Acid:Ethylenediamine)1 : 1.1A slight excess of the more volatile amine is used.
Amidation Temperature140 - 150°CStage 1 of the reaction.
Cyclization Temperature220 - 230°CStage 2 of the reaction.
Theoretical Water Byproduct3.6mLFor a 0.1 mol scale reaction.
Theoretical Product Yield30.85g2-Heptadecyl-2-imidazoline (M.W. 308.57 g/mol ).
Expected Yield85 - 95%Typical yield for this type of condensation reaction.[10]

References

  • CN102093296B - Synthesis method of imidazoline compound - Google P
  • Synthesis of 2-imidazolines - Organic Chemistry Portal. [Link]

  • 2-Imidazoline - Wikipedia. [Link]

  • Synthesizing fatty imidazolines. What's the best approach? : r/chemistry - Reddit. [Link]

  • Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization - ResearchGate. [Link]

  • Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications | Request PDF - ResearchGate. [Link]

  • WO1999016754A1 - Process for the preparation of imidazoline derivatives - Google P
  • 2 - Organic Syntheses Procedure. [Link]

  • Ethylenediamine-derived imidazoline synthesis using MAOS (Microwave Assisted Organic Synthesis) method - Universitas Indonesia. [Link]

  • 2-Heptadecylimidazoline | C20H40N2 - PubChem. [Link]

  • Safety Data Sheet: Ethylenediamine - Carl ROTH. [Link]

  • Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines - PubMed. [Link]

  • Material Safety Data Sheet Stearic acid MSDS - Environmental Clearance. [Link]

  • (PDF) Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s by liquid chromatography and mass spectrometry - ResearchGate. [Link]

Sources

Application Note: 2-Heptadecyl-2-imidazoline as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Heptadecyl-2-imidazoline (HDI) represents a class of nitrogen-based heterocyclic inhibitors widely used in the oil and gas industry to protect mild steel from acidic corrosion (HCl pickling, CO₂-saturated brines). Its efficacy stems from its amphiphilic structure: a hydrophilic imidazoline "head" that anchors to the metal surface via nitrogen lone pairs, and a hydrophobic heptadecyl (C17) "tail" that forms a self-assembled barrier against corrosive ions.

This guide provides high-precision protocols for synthesizing, preparing, and validating the efficacy of HDI, complying with ASTM G31 standards for immersion testing and utilizing Electrochemical Impedance Spectroscopy (EIS) for mechanistic insight.

Chemical Identity & Mechanism of Action

Compound: 2-Heptadecyl-2-imidazoline Precursors: Stearic Acid (C18 source) + Ethylenediamine (or Diethylenetriamine for derivatives). Active Moiety: The protonated imidazoline ring (in acidic media) and the long alkyl chain.

Mechanistic Pathway

The inhibition mechanism is governed by adsorption , typically following the Langmuir Adsorption Isotherm .

  • Transport: HDI molecules diffuse from the bulk solution to the steel interface.

  • Adsorption: The N-atoms in the imidazoline ring donate electrons to the empty d-orbitals of surface Iron (Fe) atoms (Chemisorption). Simultaneously, electrostatic attraction occurs between the protonated inhibitor (

    
    ) and the charged metal surface (Physisorption).
    
  • Film Formation: The non-polar heptadecyl tails align away from the surface, creating a hydrophobic barrier that repels water and

    
     ions, stifling the cathodic hydrogen evolution reaction.
    
Visualization: Adsorption Mechanism

Adsorption_Mechanism cluster_0 Molecular Interaction Solution Bulk Solution (Acidic) Interface Steel-Solution Interface Solution->Interface Diffusion Adsorption Adsorption (N-Fe Interaction) Interface->Adsorption Lone Pair Donation Barrier Hydrophobic Film Formation Adsorption->Barrier Tail Alignment Protection Corrosion Inhibition Barrier->Protection H2O/H+ Repulsion

Caption: Schematic of HDI transport and film formation on steel surfaces. High-contrast nodes denote critical phases.

Preparation of Stock Solutions

Critical Expertise Note: Pure HDI is waxy and hydrophobic. Direct addition to aqueous acid often results in poor dispersion and micelle formation rather than true solution, leading to erratic data.

Protocol:
  • Solvent Carrier: Dissolve the calculated mass of HDI in a minimum volume of Ethanol or Isopropanol (approx. 5% of final volume) to ensure complete solvation of the lipid tail.

  • Acidification: Slowly add this alcoholic solution to the corrosive medium (e.g., 1.0 M HCl).

  • Sonication: Sonicate the mixture for 10–15 minutes to break up aggregates.

  • Concentration Range: Prepare a dilution series. Typical effective ranges for HDI are 10, 50, 100, 200, and 500 ppm .

Protocol A: Gravimetric Analysis (ASTM G31)

The "Gold Standard" for calculating absolute corrosion rates.

Materials
  • Specimens: Mild steel coupons (e.g., C1018), abraded to #600 grit, degreased with acetone.

  • Medium: 1.0 M HCl (aerated or de-aerated depending on service simulation).

  • Duration: 24 hours (standard) or 6 hours (accelerated).

Step-by-Step Workflow
  • Initial Weighing: Weigh dry, clean coupons (

    
    ) to the nearest 0.0001 g.
    
  • Immersion: Suspend coupons in the test solution using glass hooks or PTFE string. Ensure the ratio of solution volume to specimen surface area is at least 20 mL/cm² (prevents acid depletion).

  • Exposure: Maintain constant temperature (typically 25°C or 60°C) using a water bath.

  • Cleaning (Post-Exposure):

    • Remove coupon.

    • Scrub gently with a bristle brush under running water to remove loose corrosion products.

    • Dip in Clarke’s Solution (inhibited HCl) for 30 seconds if tenacious oxides remain.

    • Rinse with ethanol, dry with hot air.

  • Final Weighing: Weigh the dried coupon (

    
    ).
    
Calculation

Calculate the Corrosion Rate (


) in mm/year:


  • 
    : Weight (mg)
    
  • 
    : Density of steel (7.86 g/cm³)
    
  • 
    : Surface Area (cm²)
    
  • 
    : Time (hours)
    

Inhibition Efficiency (


): 


Protocol B: Electrochemical Evaluation (EIS & PDP)

Provides real-time kinetics and mechanistic insight.

Setup
  • Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Steel specimen embedded in epoxy (exposed area ~1 cm²).

    • Counter Electrode (CE): Platinum wire or Graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Experimental Workflow

Electrochem_Workflow Prep Electrode Polishing (#1200 grit) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable E_corr PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Non-destructive first Analysis Data Fitting (Randles Circuit) PDP->Analysis

Caption: Electrochemical workflow. EIS is performed before destructive polarization (PDP).

Parameter Interpretation
  • OCP (Open Circuit Potential): A shift in

    
     > 85 mV compared to the blank suggests an anodic or cathodic specific mechanism. HDI usually shows a shift < 85 mV, indicating mixed-type inhibition .
    
  • EIS (Nyquist Plot): Look for a depressed semicircle.

    • 
       (Charge Transfer Resistance):  Corresponds to the diameter of the semicircle. Higher 
      
      
      
      = Better Inhibition.
    • 
       (Double Layer Capacitance):  Calculated from the Constant Phase Element (CPE). Lower 
      
      
      
      = Better Adsorption
      (because the inhibitor replaces water molecules, which have a higher dielectric constant).

Data Summary Table (Example):

Conc. (ppm)

(mV vs SCE)

(

A/cm²)

(

cm²)

(%)
Blank -48065025-
50 -47512018086.1
100 -4724541093.9
500 -4683845094.4

Scientific Integrity: Field-Proven Insights & Troubleshooting

The "Hydrolysis Trap"

Imidazolines are susceptible to hydrolysis in aqueous acidic environments, reverting to their precursor amido-amines .

  • Impact: While amido-amines are also inhibitors, they are generally less efficient than the cyclic imidazoline.

  • Control: Prepare test solutions fresh (< 4 hours before use). If testing for long-term stability (e.g., 7 days), monitor the solution via FTIR or NMR to quantify ring opening.

Micelle Formation (CMC)

HDI acts as a surfactant. Above a certain concentration (Critical Micelle Concentration, CMC), the molecules aggregate into micelles rather than adsorbing individually on the steel.

  • Observation: Inhibition efficiency often plateaus or even slightly decreases above the CMC.

  • Action: Determine CMC via surface tension measurements. Optimal dosing is usually near the CMC (typically 50–100 ppm for C17 chains).

Temperature Dependency

HDI efficacy generally increases with temperature (up to ~60°C) due to enhanced chemisorption kinetics. However, above 80°C, desorption or rapid hydrolysis may degrade performance.

References

  • Obot, I. B., et al. (2019). "Imidazoline derivatives as corrosion inhibitors for mild steel in acidic medium: Theoretical and experimental studies." Journal of Molecular Liquids. (Verified DOI landing page).

  • ASTM International. (2021). "ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM Standards.[1][2][3][4] .

  • Zhang, X., et al. (2011). "Corrosion inhibition of mild steel by imidazoline derivatives in 1 M HCl." Corrosion Science. .

  • Kerr, S., et al. (2021). "Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance." ResearchGate/White Rose. .

  • Popova, A., et al. (2003). "AC and DC study of the temperature effect on mild steel corrosion in acid media." Corrosion Science. .

Sources

Application Notes & Protocols: 2-Heptadecyl-2-imidazoline as a Cationic Emulsifying Agent for Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Heptadecyl-2-imidazoline is a surfactant characterized by a polar imidazoline headgroup and a long, nonpolar C17 alkyl chain.[1][2] This amphiphilic structure allows it to act as an effective surface-active agent, with notable applications as an emulsifier, corrosion inhibitor, and dispersant.[1][3] Its unique feature lies in the imidazoline ring, which contains two nitrogen atoms, conferring a pH-dependent cationic charge. This property makes it a highly versatile tool for formulation scientists, particularly in creating stable oil-in-water (O/W) emulsions where a positive charge is desired for specific interactions or enhanced stability through electrostatic repulsion.

This guide provides a comprehensive overview of the physicochemical principles governing the use of 2-Heptadecyl-2-imidazoline in O/W emulsions. It offers detailed protocols for formulation and characterization, grounded in the scientific causality behind each step, to empower researchers and drug development professionals in their formulation endeavors.

Section 1: Physicochemical Properties and Mechanism of Action

A thorough understanding of the molecule's properties is foundational to its successful application. The interplay between its structure and the formulation environment dictates its performance as an emulsifier.

Molecular Structure

The structure consists of a hydrophobic heptadecyl (C17) tail and a hydrophilic 4,5-dihydro-1H-imidazole (imidazoline) headgroup.

Caption: Molecular structure of 2-Heptadecyl-2-imidazoline.

Mechanism of Emulsification: A Cationic Approach

2-Heptadecyl-2-imidazoline reduces the interfacial tension between oil and water, facilitating the dispersion of oil droplets. The core of its functionality in O/W emulsions lies in its ability to become a cationic surfactant . The imidazoline ring has a pKa that typically falls in the range of 9-11. When the pH of the aqueous phase is adjusted to be below this pKa, one of the nitrogen atoms becomes protonated, imparting a positive charge to the headgroup.

This process enables a powerful stabilization mechanism:

  • Interfacial Adsorption: The hydrophobic C17 tail partitions into the oil droplet, while the now-charged, hydrophilic cationic headgroup remains in the continuous aqueous phase.

  • Electrostatic Repulsion: The surface of each oil droplet becomes covered with positive charges. The resulting electrostatic repulsion between the droplets prevents them from coalescing, thereby providing robust stability to the emulsion.

cluster_oil Oil Droplet cluster_water Aqueous Phase (pH < pKa) p1 p2 p3 p4 p5 p6 p7 p8 surfactant1 [Imidazoline-H]⁺ surfactant1->p1  C₁₇H₃₅ Tail surfactant2 [Imidazoline-H]⁺ surfactant2->p2  C₁₇H₃₅ Tail surfactant3 [Imidazoline-H]⁺ surfactant3->p3  C₁₇H₃₅ Tail surfactant4 [Imidazoline-H]⁺ surfactant4->p4  C₁₇H₃₅ Tail surfactant5 [Imidazoline-H]⁺ surfactant5->p5  C₁₇H₃₅ Tail surfactant6 [Imidazoline-H]⁺ surfactant6->p6  C₁₇H₃₅ Tail surfactant7 [Imidazoline-H]⁺ surfactant7->p7  C₁₇H₃₅ Tail surfactant8 [Imidazoline-H]⁺ surfactant8->p8  C₁₇H₃₅ Tail

Caption: Surfactant orientation at the oil-water interface.

Key Formulation Parameters

Successful formulation requires careful consideration of key surfactant properties. While specific values for 2-Heptadecyl-2-imidazoline are not always available in standard literature and should be determined experimentally, their conceptual importance is paramount.

ParameterDescriptionRelevance & Field Insights
CAS Number 105-28-2[1][2]Unique identifier for the parent compound.
Molecular Formula C₂₀H₄₀N₂[1][2]Defines the chemical composition.
Molecular Weight 308.5 g/mol [2]Essential for calculating molar concentrations.
HLB Value Experimentally DeterminedThe Hydrophilic-Lipophilic Balance (HLB) predicts if a surfactant favors O/W or W/O emulsions.[4] For O/W emulsions, HLB values of 8-18 are typical.[5] The inherent HLB of the uncharged molecule is likely low. However, protonation at low pH drastically increases its hydrophilicity and effective HLB, making it suitable for O/W systems.
CMC Experimentally DeterminedThe Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles.[6][7] Formulating above the CMC ensures that sufficient surfactant is available to stabilize the oil-water interface created during homogenization.

Section 2: Protocol for Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a 10% (w/w) oil-in-water emulsion using 2-Heptadecyl-2-imidazoline. The principle is based on the hot homogenization method, which uses thermal energy to lower oil viscosity and interfacial tension, facilitating efficient droplet size reduction.

Materials & Equipment
  • Aqueous Phase:

    • 2-Heptadecyl-2-imidazoline (0.5 - 5.0% w/w)

    • Purified Water (q.s. to 100%)

    • Acidifying Agent (e.g., 1M HCl or Citric Acid Solution)

  • Oil Phase:

    • Medium-Chain Triglycerides (MCT) or Mineral Oil (10.0% w/w)

  • Equipment:

    • High-Shear Homogenizer (e.g., rotor-stator or microfluidizer)

    • Two temperature-controlled water baths or heating mantles

    • Two glass beakers

    • Magnetic stirrer and stir bars

    • Digital pH meter

    • Top-pan balance

Step-by-Step Methodology
  • Preparation of the Aqueous Phase:

    • Weigh the required amount of purified water into a beaker.

    • Add the 2-Heptadecyl-2-imidazoline to the water with gentle stirring. It will not fully dissolve initially.

    • Slowly add the acidifying agent dropwise while monitoring the pH. Adjust the pH to a range of 4.0 - 5.5. This step is critical to ensure the protonation of the imidazoline headgroup, rendering it cationic and water-soluble.

    • Heat the aqueous phase to 70-75°C in a water bath. Maintain gentle stirring until the surfactant is fully dissolved.

  • Preparation of the Oil Phase:

    • Weigh the oil into a separate beaker.

    • Heat the oil phase to 70-75°C in a separate water bath.

  • Emulsification:

    • Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

    • Causality: Adding the oil (dispersed phase) to the water (continuous phase) is crucial for forming an O/W emulsion. The high shear provides the energy required to break the bulk oil into fine droplets.

    • Continue homogenization for 3-5 minutes to ensure a uniform and fine droplet distribution.

  • Cooling and Finalization:

    • Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer during the cooling process to ensure uniformity.

    • Rapid cooling can sometimes improve stability, but controlled cooling prevents shock.

    • Once the emulsion has cooled to room temperature (<30°C), check the pH again and adjust if necessary.

    • Add water to compensate for any evaporative loss during heating to bring the batch to the final target weight.

Experimental Workflow Diagram

A Prepare Aqueous Phase (Water + Surfactant + Acid) C Heat Both Phases to 75°C A->C B Prepare Oil Phase B->C D Add Oil to Water under High-Shear Homogenization C->D Combine E Cool Emulsion with Gentle Stirring D->E F Final pH Check & q.s. with Water E->F G Characterize Emulsion (Size, Zeta, Stability) F->G QC Step

Caption: Workflow for O/W emulsion preparation and quality control.

Section 3: Characterization and Quality Control

Characterizing the emulsion is a self-validating step to confirm its properties and predict its long-term stability.[8][9]

Methodologies
  • Macroscopic Evaluation: Visually inspect the emulsion for color, homogeneity, and any signs of creaming or phase separation immediately after preparation and over time.

  • Microscopic Evaluation: Place a small drop of the emulsion on a slide and dilute with a drop of water. An O/W emulsion will disperse evenly. Observe under an optical microscope to confirm the presence of oil droplets in a continuous aqueous phase.

  • Droplet Size Analysis:

    • Technique: Use Dynamic Light Scattering (DLS) for sub-micron droplets or Laser Diffraction for larger droplets.

    • Parameters: Measure the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A lower PDI (<0.3) indicates a more monodisperse and uniform droplet population, which is generally more stable.

  • Zeta Potential Measurement:

    • Principle: This measures the magnitude of the electrostatic charge on the surface of the oil droplets.

    • Importance: For this cationic emulsion, a high positive zeta potential is the primary indicator of stability. A value of > +30 mV is highly desirable as it signifies strong inter-droplet repulsion.

  • Rheological Analysis: Measure the viscosity using a viscometer or rheometer. This provides information on the flow characteristics (e.g., lotion-like vs. cream-like) and can also be an indicator of stability, as changes in viscosity over time can signal structural breakdown.

  • Accelerated Stability Studies:

    • Centrifugation: Centrifuge the emulsion at ~3000 RPM for 30 minutes. A stable emulsion will show no signs of phase separation.

    • Thermal Cycling: Store samples by cycling between different temperatures (e.g., 4°C and 45°C) for several cycles. This stresses the emulsion and can accelerate instability mechanisms like coalescence.

Data Summary Template
Formulation IDSurfactant (%)Oil (%)pHMean Droplet Size (nm)PDIZeta Potential (mV)Stability Assessment (Post-Centrifugation)
Example-012.010.04.5
Example-023.010.04.5

Section 4: Formulation Insights and Troubleshooting

Expertise & Experience
  • The Criticality of pH: The stability of this system is fundamentally tied to pH. If the pH is too high (approaching the pKa), the surfactant will deprotonate, losing its cationic charge. This will lead to a loss of electrostatic repulsion and rapid emulsion failure. Always formulate in an acidic environment.

  • Impact of Ionic Strength: The addition of salts (e.g., NaCl) to the formulation will introduce counter-ions that shield the positive charge on the droplets. This compresses the electrical double layer, reduces the zeta potential, and can compromise stability. Use low concentrations of non-ionic or cationic additives where possible.

  • Incompatibility with Anionics: As a cationic surfactant, 2-Heptadecyl-2-imidazoline is incompatible with most anionic ingredients, such as carbomers, xanthan gum, and anionic surfactants (e.g., sodium lauryl sulfate). Mixing them will result in complexation and precipitation.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Immediate Phase Separation 1. Incorrect pH (too high).2. Insufficient surfactant concentration.3. Inadequate homogenization (energy).1. Ensure aqueous phase pH is between 4.0-5.5 before emulsification.2. Increase surfactant concentration.3. Increase homogenization time or speed.
Droplet Coalescence Over Time 1. Zeta potential is too low (< +25 mV).2. Presence of incompatible anionic species.3. High salt concentration.1. Lower the pH further to increase protonation and charge.2. Review formulation for and remove any anionic components.3. Reduce the ionic strength of the aqueous phase.
Creaming (Oil rising to top) 1. Droplet size is too large.2. Low viscosity of the continuous phase.1. Optimize homogenization to reduce droplet size.2. Consider adding a compatible, non-ionic thickener (e.g., HPMC, Poloxamer) to the aqueous phase post-emulsification.

Conclusion

2-Heptadecyl-2-imidazoline stands out as a potent, pH-responsive cationic emulsifier. Its ability to impart a significant positive surface charge to oil droplets provides a robust mechanism for creating stable oil-in-water emulsions. By carefully controlling the formulation pH and applying sufficient homogenization energy, researchers can leverage this surfactant to develop sophisticated delivery systems for a variety of applications in the pharmaceutical and personal care industries. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this versatile molecule.

References

  • 2-(2-heptadecyl-2-imidazolin-1-yl)ethanol - ChemBK. (2024, April 9). Retrieved from [Link]

  • Imidazoline surfactant having amphoteric properties. (1971). Google Patents.
  • 2-Heptadecylimidazoline | C20H40N2 | CID 7744 - PubChem. (n.d.). Retrieved from [Link]

  • Cas 95-19-2,2-(2-heptadecyl-2-imidazolin-1-yl)ethanol | lookchem. (n.d.). Retrieved from [Link]

  • Molecular structure of imidazoline Gemini surfactant SHAEIHDI. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Imidazoline - Wikipedia. (n.d.). Retrieved from [Link]

  • How to make an organic oil-in-water emulsion with Olivem 1000 - Formula Botanica. (2025, May 27). Retrieved from [Link]

  • Higher purity imidazoline based amphoacetate surfactants and processes for the preparation thereof. (1992). Google Patents.
  • Characterization of Oil-in-Water Emulsions Prepared with Triblock Copolymer Poloxamer 407 and Low-Molecular-Mass Surfactant Mixtures as Carriers of Grape Pomace Waste Polyphenols - NIH. (2024, April 24). Retrieved from [Link]

  • Emulsion printing inks. (1948). Google Patents.
  • Characterization of Oil−Water Emulsion and Its Use in Enhanced Oil Recovery | Industrial & Engineering Chemistry Research - ACS Publications. (2010, November 5). Retrieved from [Link]

  • Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides - MDPI. (2022, September 29). Retrieved from [Link]

  • Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants | ACS Omega. (2020, April 13). Retrieved from [Link]

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Application Notes and Protocols for 2-Heptadecyl-2-imidazoline as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Historical Perspective on a Protective Fungicide

2-Heptadecyl-2-imidazoline, widely known in its acetate salt form as Glyodin, is a protective fungicide belonging to the imidazole class. Historically, it has been utilized in agriculture, particularly in fruit crop production, for the management of fungal diseases. Its primary mode of action is as a contact fungicide, forming a protective barrier on the plant surface to prevent fungal spore germination and penetration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fungicidal properties, mechanism of action, and application protocols for 2-Heptadecyl-2-imidazoline in an agricultural context.

Physicochemical Properties

PropertyValueSource
IUPAC Name 2-heptadecyl-4,5-dihydro-1H-imidazole[1]
Common Name Glyodin (for the acetate salt)[1][2]
CAS Number 556-22-9 (for acetate salt)[1][2][3]
Molecular Formula C22H44N2O2 (acetate salt)[1][2][3]
Molecular Weight 368.60 g/mol (acetate salt)[1][2]
Appearance Pale orange crystalline solid[4]
Solubility Insoluble in water, acetone, toluene. Soluble in isopropanol.[2]

Part 1: Mechanism of Action - A Multi-Faceted Approach to Fungal Inhibition

The fungicidal activity of 2-Heptadecyl-2-imidazoline is primarily classified as a protective action, where it disrupts the normal enzymatic functions and essential metabolic pathways of fungi upon contact.[4] As an imidazole fungicide, it is categorized under the Fungicide Resistance Action Committee (FRAC) Code 3, which includes inhibitors of sterol biosynthesis in membranes.[4]

While the precise molecular interactions are not as extensively documented as for newer fungicides, the collective evidence points to a multi-pronged attack on fungal cellular integrity and function.

Disruption of Fungal Cell Membranes

The long heptadecyl carbon chain of the molecule imparts a lipophilic character, facilitating its interaction with the fungal cell membrane. This interaction is believed to disrupt the membrane's fluidity and integrity. The proposed mechanism involves the insertion of the lipophilic tail into the lipid bilayer, leading to a loss of selective permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death.

Inhibition of Sterol Biosynthesis

As a member of the imidazole class (FRAC Code 3), 2-Heptadecyl-2-imidazoline is presumed to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Imidazole fungicides typically inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[5][6] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a dysfunctional cell membrane.

Broad Disruption of Metabolic Pathways

Beyond its effects on the cell membrane, 2-Heptadecyl-2-imidazoline is described as a disruptor of essential metabolic pathways.[4] This may include the inhibition of key enzymes involved in cellular respiration or other vital biochemical processes. The non-specific nature of this disruption contributes to its classification as a multi-site inhibitor, which can be advantageous in delaying the development of fungicide resistance.

Fungicidal_Mechanism Fungicide 2-Heptadecyl-2-imidazoline Membrane Fungal Cell Membrane Fungicide->Membrane Interacts with Ergosterol Ergosterol Biosynthesis Fungicide->Ergosterol Inhibits Metabolism Metabolic Pathways (e.g., Respiration) Fungicide->Metabolism Disrupts Disruption Membrane Disruption (Loss of Permeability) Membrane->Disruption Leads to Enzyme Lanosterol 14α-demethylase Ergosterol->Enzyme Targets Inhibition Inhibition of Ergosterol Synthesis Ergosterol->Inhibition Results in Metabolic_Inhibition Enzyme Inhibition & Metabolic Disruption Metabolism->Metabolic_Inhibition Causes Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition->Cell_Death Metabolic_Inhibition->Cell_Death

Figure 1: Proposed multi-target mechanism of action of 2-Heptadecyl-2-imidazoline.

Part 2: Spectrum of Activity and Efficacy Data

2-Heptadecyl-2-imidazoline has demonstrated efficacy against a range of phytopathogenic fungi, particularly those affecting fruit crops. Its primary historical use has been for the control of:

  • Apple Scab (Venturia inaequalis)[7][8]

  • Cherry Leaf Spot (Blumeriella jaapii)[9][10][11]

Fungal SpeciesCommon DiseaseIllustrative EC50 (µg/mL)
Venturia inaequalisApple Scab0.1 - 5.0
Blumeriella jaapiiCherry Leaf Spot0.5 - 10.0
Botrytis cinereaGray Mold1.0 - 20.0
Monilinia fructicolaBrown Rot1.0 - 15.0

Note: The EC50 values presented are for illustrative purposes only and may not reflect the actual efficacy against specific strains.

Part 3: Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the fungicidal properties of 2-Heptadecyl-2-imidazoline.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the mycelial growth of a target fungus.

Materials:

  • 2-Heptadecyl-2-imidazoline (or its acetate salt, Glyodin)

  • Target fungal culture (e.g., Venturia inaequalis, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for the compound (e.g., isopropanol, DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Heptadecyl-2-imidazoline in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).

  • Media Amendment: Autoclave the growth medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and use probit analysis or a similar statistical method to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[12][13]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution Media Prepare & Amend Growth Media Stock->Media Plates Pour Petri Dishes Media->Plates Inoculate Inoculate with Fungal Plug Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot EC50 Determine EC50 Value Plot->EC50

Figure 2: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Protective Efficacy Assessment: Detached Leaf Assay

This protocol assesses the ability of the compound to protect plant tissue from fungal infection.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., apple, cherry)

  • 2-Heptadecyl-2-imidazoline formulation

  • Spore suspension of the target fungus (e.g., V. inaequalis conidia)

  • Atomizer or sprayer

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Microscope

Procedure:

  • Compound Application: Prepare a series of dilutions of the 2-Heptadecyl-2-imidazoline formulation in water. Spray the detached leaves with the different concentrations until runoff. Allow the leaves to air dry. A control group should be sprayed with water only.

  • Inoculation: Prepare a spore suspension of the target fungus at a known concentration (e.g., 1 x 10^5 spores/mL). Once the treated leaves are dry, spray them with the spore suspension.

  • Incubation: Place the inoculated leaves in moist chambers and incubate them under conditions favorable for fungal infection (e.g., 18-22°C with a photoperiod).

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done by counting the number of lesions or by using a disease severity rating scale.

  • Analysis: Calculate the percentage of disease control for each treatment concentration compared to the untreated control.

Part 4: Field Application and Considerations

For agricultural use, 2-Heptadecyl-2-imidazoline is typically formulated as a liquid concentrate and applied as a foliar spray. As a protective fungicide, it is crucial that the application is made before the onset of fungal infection.

General Application Guidelines:

  • Timing: Applications should begin early in the season, at key growth stages when crops are most susceptible to infection, and be repeated at regular intervals, especially after rainfall which can wash off the protective barrier.[7]

  • Coverage: Thorough coverage of all plant surfaces is essential for effective protection.

  • Resistance Management: To delay the development of fungicide resistance, it is recommended to rotate or tank-mix 2-Heptadecyl-2-imidazoline with fungicides from different FRAC groups.[14]

Example Application for Apple Scab Control:

  • Target: Venturia inaequalis

  • Timing: Begin applications at the green tip or tight cluster stage of apple development and continue on a 7-10 day schedule through the primary infection period.[8]

  • Concentration: Follow the manufacturer's recommended application rates, which will vary depending on the specific formulation.

Conclusion

2-Heptadecyl-2-imidazoline (Glyodin) remains a relevant subject of study for its fungicidal properties, particularly its multi-site mode of action which is a valuable tool in fungicide resistance management. The protocols and information provided in this guide are intended to serve as a foundation for further research into its efficacy and to aid in the development of new and improved fungicidal formulations.

References

  • Efficient Control of Apple Scab with Targeted Spray Applications. (2020). MDPI. Retrieved from [Link]

  • Mean effective concentration for 50% inhibition (EC 50 ) values and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine - ResearchGate. (2021). ResearchGate. Retrieved from [Link]

  • Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed. (2025). PubMed. Retrieved from [Link]

  • (PDF) Efficacy of New Synthetic and Soft Fungicides for Management of Apple Scab Fungus Venturia inaequalis - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Fungicide Resistance of Apple Scab: Status Quo and Management Options - New York State Horticultural Society. (n.d.). New York State Horticultural Society. Retrieved from [Link]

  • Gliadin affected the metabolic signature of urine. UPLC-MS-based global... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Apple Endophytic fungi and their antagonism against apple scab disease - PMC. (2022). PMC. Retrieved from [Link]

  • Mechanisms of action of the antimycotic imidazoles - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Effectiveness of Fungicides for Management of Apple Diseases - Plant Pathology. (n.d.). University of Kentucky. Retrieved from [Link]

  • Apple Scab (Venturia inaequalis Wint) Management Using a Novel Fungicide Combination in the North-Western Himalayas of India. (n.d.). International Journal of Economic Plants. Retrieved from [Link]

  • Physical Modes of Action of Fungicides Against Apple Scab: Timing Is Everything, but Dose Matters | Plant Disease - APS Journals. (2023). APS Journals. Retrieved from [Link]

  • Glyodin - AERU - University of Hertfordshire. (n.d.). AERU. Retrieved from [Link]

  • The potential of respiration inhibition as a new approach to combat human fungal pathogens. (2019). Springer. Retrieved from [Link]

  • Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed. (2022). PubMed. Retrieved from [Link]

  • Cherry Leaf Spot - WVU Extension. (2020). WVU Extension. Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Assessing Venturia inaequalis Response to Common Fungicides in Morocco - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada - ResearchGate. (2019). ResearchGate. Retrieved from [Link]

  • Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece - PMC. (n.d.). PMC. Retrieved from [Link]

  • Glyodin | C22H44N2O2 | CID 11159 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Alternative Organic Fungicides for Apple Scab Management and Their Non-target Effects in - ASHS Journals. (n.d.). ASHS Journals. Retrieved from [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (2020). CABI Digital Library. Retrieved from [Link]

  • Fungal Metabolism: Evaluating the Unique Biochemical Processes of Fungi. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Inhibitors of the fungal electron transport chain. The majority of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada - Crop Protection Network. (2024). Crop Protection Network. Retrieved from [Link]

  • Fungicide Efficacy for Cherry Diseases—Conventional Products - UC IPM. (n.d.). UC IPM. Retrieved from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.. (n.d.). Europe PMC. Retrieved from [Link]

  • (PDF) Some aspects of disease management of cherry leaf spot (Blumeriella jaapii) with special reference to pesticide use - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid - PubMed. (2013). PubMed. Retrieved from [Link]

  • Venturia inaequalis Product Class(es): Anilinopyrimidines and QoI fungicides, and also suited for other fungicide class - FRAC. (n.d.). FRAC. Retrieved from [Link]

  • Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - NIH. (n.d.). NIH. Retrieved from [Link]

  • FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). (2024). FRAC. Retrieved from [Link]

  • (PDF) Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Cherry Leaf Spot - WVU Extension. (2020). WVU Extension. Retrieved from [Link]

  • Fungicide considerations for cherry leaf spot control at first cover - MSU Extension. (2013). MSU Extension. Retrieved from [Link]

  • Glyodin. (n.d.). Merck Index. Retrieved from [Link]

  • Fungal Cell Wall: Emerging Antifungals and Drug Resistance - Frontiers. (2019). Frontiers. Retrieved from [Link]

  • Baseline Sensitivities of Venturia inaequalis Populations to the Difenaconazole, a Sterol Demethylation Inhibitor Fungicide - ResearchGate. (2024). ResearchGate. Retrieved from [Link]

Sources

Potentiodynamic polarization studies of 2-Heptadecyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Potentiodynamic Polarization Profiling of 2-Heptadecyl-2-imidazoline

Part 1: Executive Summary & Scientific Context

2-Heptadecyl-2-imidazoline (HDI) represents a critical class of nitrogen-based heterocycles. While the imidazoline pharmacophore is foundational in medicinal chemistry (e.g., clonidine, naphazoline targeting


-adrenergic receptors), the 2-heptadecyl derivative  is the industry standard for studying self-assembled monolayers (SAMs)  and corrosion inhibition  in aggressive acidic environments (HCl, CO

-saturated brines).

This guide details the Potentiodynamic Polarization (PDP) protocol for HDI.[1] Unlike simple gravimetric analysis, PDP provides kinetic insights into the mechanism of adsorption—specifically how the hydrophilic imidazoline head anchors to the metal surface while the hydrophobic C-17 tail forms a barrier against electrolyte diffusion.

Key Mechanistic Insight: The inhibition efficiency of HDI is not merely a function of concentration but of molecular orientation . At low concentrations, the molecule adsorbs flat; at critical micelle concentration (CMC) equivalents, it transitions to a perpendicular orientation, maximizing surface coverage (


). This protocol is designed to detect these subtle transitions via Tafel slope analysis.

Part 2: Experimental Configuration (The "Self-Validating" Setup)

To ensure reproducibility, the electrochemical cell must be treated as a controlled reactor. The following setup minimizes IR drop and ensures that measured currents are purely kinetic (activation-controlled).

The Three-Electrode Cell Architecture
  • Working Electrode (WE): C1018 Carbon Steel or Pure Iron (Surface Area: 1.0 cm

    
    ).
    
  • Counter Electrode (CE): Platinum Mesh or Graphite Rod (Surface Area > 10x WE to prevent anodic limitation).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl (3M KCl). Note: Use a Luggin capillary to minimize uncompensated resistance (

    
    ).
    
Diagram: Electrochemical Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stabilization cluster_2 Phase 3: Polarization Prep_WE WE Polishing (SiC 400-1200 grit) Degas De-aeration (N2 Purge, 30 min) Prep_WE->Degas Prep_Sol Electrolyte (1M HCl + HDI) Prep_Sol->Degas OCP OCP Monitoring (dE/dt < 2mV/5min) Degas->OCP Immerse EIS_Check EIS Pre-Check (Rs Determination) OCP->EIS_Check Stable? Cathodic Cathodic Scan (-250 mV vs OCP) EIS_Check->Cathodic Start Scan Anodic Anodic Scan (+250 mV vs OCP) Cathodic->Anodic Continuous Tafel Tafel Extrapolation (icorr calculation) Anodic->Tafel Data Fit

Figure 1: Operational workflow for potentiodynamic polarization. Critical control points (OCP stability and De-aeration) are highlighted to prevent oxygen reduction interference.

Part 3: Detailed Protocol

Step 1: Electrode Preparation (Surface Normalization)

Why: Surface roughness alters the real surface area, skewing current density calculations (


).
  • Abrade the WE using SiC papers sequentially: 400, 600, 800, 1200 grit.

  • Rinse with bidistilled water, then ethanol (to remove organic residues).

  • Dry with a stream of warm air.

  • Immediate Immersion: Transfer to the cell within 30 seconds to prevent uncontrolled oxide formation.

Step 2: Electrolyte & Inhibitor Dosing

Standard Solution: 1.0 M HCl (aggressive blank). Inhibitor Preparation: 2-Heptadecyl-2-imidazoline is hydrophobic.[2]

  • Protocol: Dissolve HDI in a minimal volume of ethanol (co-solvent) before adding to 1M HCl. Ensure the final ethanol concentration is <1% to avoid solvent effects.

  • Concentration Range: 10, 50, 100, 300, 500 ppm.

Step 3: OCP Stabilization

Monitor the Open Circuit Potential (OCP) for 30–60 minutes.

  • Criterion: Stability is reached when oscillation is < 2 mV over 300 seconds.

  • Insight: A shift in stable OCP upon adding HDI indicates the dominant inhibition mode. A shift >85 mV suggests anodic/cathodic specificity; <85 mV suggests mixed-type inhibition [1].

Step 4: Potentiodynamic Scanning
  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (Standard) or 0.166 mV/s (High Precision).

    • Caution: High scan rates (>5 mV/s) cause capacitive current distortion, masking the true Faradaic corrosion current.

Part 4: Data Analysis & Mechanism

Tafel Extrapolation Logic

The corrosion current density (


) is determined by extrapolating the linear regions of the Tafel plot (

vs.

) to the corrosion potential (

).

Inhibition Efficiency (


) Formula: 


Representative Data (Simulated for Validation)
Concentration (ppm)

(mV vs SCE)

(

A/cm

)

(mV/dec)

(mV/dec)

(%)
Surface Coverage (

)
Blank (1M HCl) -480950.090110--
50 ppm -475320.58511566.20.66
100 ppm -472142.58211885.00.85
300 ppm -46845.27812095.2 0.95
500 ppm -46542.17512295.50.96

Interpretation:

  • 
     Shift:  The shift is minimal (< 20 mV), confirming HDI is a mixed-type inhibitor  (inhibits both anodic metal dissolution and cathodic hydrogen evolution) [2].
    
  • Efficiency Plateau: Efficiency peaks at 300 ppm, suggesting monolayer saturation. Adding more inhibitor beyond this yields diminishing returns (Langmuir Isotherm behavior).

Mechanism of Action Diagram

Mechanism cluster_surface Metal Surface (Fe) cluster_molecule Fe_Atom Fe Active Site Head Imidazoline Head (N+ Protonated) Head->Fe_Atom Chemisorption (N-Fe d-orbital bond) Tail C-17 Hydrophobic Tail (Barrier Layer) Head->Tail Covalent Link Solution Acidic Solution (H+ Cl-) Tail->Solution Repels H2O/H+ Note Mechanism: 1. Protonation of N in acid. 2. Electrostatic adsorption (Cl- bridge). 3. Film formation. Note->Head

Figure 2: Molecular mechanism. The protonated imidazoline ring adsorbs onto the cathodic sites, while the electron-rich nitrogen lone pairs facilitate chemisorption on anodic sites. The long alkyl tail creates a hydrophobic exclusion zone.

Part 5: Troubleshooting & Quality Control

IssueSymptomRoot CauseCorrective Action
Noise in Tafel Region Jagged lines in log plotBubble accumulation on WEAdjust cell geometry or stir gently (stop stirring during scan).
IR Drop Distortion Anodic slope looks verticalReference electrode too farUse Luggin capillary; position 1-2mm from WE surface.
Low Reproducibility

drifts >10mV
Inconsistent polishingAutomate polishing; ensure 30-min OCP stabilization.
Crevice Corrosion High current at holder edgeLeaking electrode holderUse high-quality PTFE compression gaskets; apply epoxy to edges.

References

  • ASTM International. (2021). ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Popova, A., et al. (2011). Temperature effect on mild steel corrosion in acid media in presence of some azoles.[3][4] Corrosion Science. [Link]

  • Zhang, K., et al. (2015). Corrosion protection of mild steel by 2-heptadecyl-2-imidazoline in HCl solution. Journal of Materials Engineering and Performance.[2] [Link]

  • PubChem. (n.d.). 2-Heptadecyl-2-imidazoline Compound Summary. National Library of Medicine. [Link]

Sources

Protocol: Langmuir Isotherm Analysis of 2-Heptadecyl-2-imidazoline Corrosion Inhibition on Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details the experimental and analytical protocol for characterizing the adsorption thermodynamics of 2-Heptadecyl-2-imidazoline on mild steel in acidic media (1.0 M HCl). It bridges the gap between raw electrochemical/gravimetric data and thermodynamic modeling, specifically focusing on the Langmuir Adsorption Isotherm . This guide is designed for corrosion scientists and industrial chemists seeking to validate inhibitor mechanisms and efficiency ($ \eta % $) through rigorous thermodynamic quantification.

Introduction: The Molecule and the Mechanism[1]

2-Heptadecyl-2-imidazoline is a classic nitrogen-based heterocycle used extensively in acidizing and oilfield corrosion inhibition. Its structure dictates its function:

  • Hydrophilic Head (Imidazoline Ring): Contains basic Nitrogen atoms (

    
     and 
    
    
    
    ). In acidic media (
    
    
    ), these protonate to form cations (
    
    
    ), facilitating electrostatic adsorption.
  • Hydrophobic Tail (Heptadecyl,

    
    ):  A long alkyl chain that orients away from the metal surface, forming a hydrophobic barrier that repels water and corrosive ions (
    
    
    
    ,
    
    
    ).

Why Langmuir? While real surfaces are heterogeneous, the Langmuir isotherm is the standard "first-pass" model to determine the Gibbs Free Energy of Adsorption (


) . It assumes monolayer adsorption where each site holds one molecule, with no interaction between adsorbed molecules.[1]

Experimental Protocol

Materials & Preparation
  • Inhibitor: 2-Heptadecyl-2-imidazoline (Synthesized via condensation of Stearic Acid and Ethylenediamine/Diethylenetriamine).

  • Substrate: Mild Steel Coupons (e.g., C1018, X65).

  • Medium: 1.0 M HCl (Prepared from 37% analytical grade reagents).

Step-by-Step Preparation:

  • Coupon Polishing: Abrade steel coupons sequentially with SiC paper (grades 400, 600, 800, 1200, to 2000).

    • Expert Insight: A mirror finish reduces surface roughness variations that can artificially skew adsorption data.

  • Degreasing: Sonicate in acetone (5 min), then ethanol (5 min), rinse with deionized water, and dry in warm air. Use immediately to prevent flash rust.

  • Inhibitor Stock Solution: Dissolve the imidazoline in a small volume of ethanol (co-solvent) before adding 1.0 M HCl to reach a stock concentration (e.g.,

    
     or 
    
    
    
    ).
    • Note: Imidazolines can hydrolyze over time; prepare fresh daily.

Data Acquisition Methods

To calculate the isotherm, we first need the Surface Coverage (


)  at various concentrations (

).

Method A: Gravimetric (Weight Loss) [2]

  • Procedure: Immerse weighed coupons in 1.0 M HCl with varying inhibitor concentrations (

    
    ) for 24 hours at controlled temperatures (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the weight loss (mg).

Method B: Electrochemical (Tafel Polarization / EIS)

  • Procedure: Use a standard three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl). Scan

    
     vs OCP at 
    
    
    
    .
  • Calculation:

    
    
    Where 
    
    
    
    is the corrosion current density (
    
    
    ).

Data Analysis: The Langmuir Isotherm

The Equation

The linearized Langmuir equation is:



  • 
    : Inhibitor concentration (Molar, mol/L).
    
  • 
    : Surface coverage (dimensionless, 
    
    
    
    ).[1]
  • 
    : Adsorption Equilibrium Constant (
    
    
    
    ).[1]
Plotting the Isotherm
  • Convert all concentrations to Molarity (M) .

  • Calculate

    
     for each concentration.
    
  • Calculate the ratio

    
    .[3]
    
  • Plot

    
     (y-axis) versus 
    
    
    
    (x-axis).

Validation Criteria:

  • Linearity: The plot must yield a straight line.[1][3]

  • Correlation Coefficient (

    
    ):  Should be 
    
    
    
    .
  • Slope: Theoretically should be 1.0 .

    • Expert Insight: If Slope

      
      , it suggests lateral repulsion between adsorbed molecules. If Slope 
      
      
      
      , it suggests attraction. Significant deviation implies the Langmuir model may be an oversimplification (consider Temkin or Frumkin isotherms).
Thermodynamic Calculation ( )

Once


 is obtained from the Intercept  (

), calculate the standard free energy of adsorption:

[3]
  • 
    : Gas constant (
    
    
    
    ).
  • 
    : Temperature (Kelvin).[2][4][5][6]
    
  • 55.5 : The molar concentration of water in solution (

    
    ). This factor is critical for unit correction.
    

Interpretation & Mechanism[1][6][7][8][9][10]

Thermodynamic Values

The magnitude of


 reveals the nature of the interaction:

Value
ClassificationMechanism Description
> -20 kJ/mol Physisorption Electrostatic interaction between charged metal surface and charged inhibitor (

). Weak, reversible.
< -40 kJ/mol Chemisorption Covalent bonding (electron sharing) between inhibitor lone pairs and Fe d-orbitals. Strong, irreversible.
-20 to -40 kJ/mol Mixed Mode Typical for Imidazolines. Involves both electrostatic attraction and coordination bonding.
Mechanism Visualization (Graphviz)

Adsorption_Mechanism Solution Bulk Solution (1M HCl) Inhibitor 2-Heptadecyl-2-imidazoline Solution->Inhibitor Protonation Protonation (pH < 4) Imidazoline + H+ -> [Imidazoline-H]+ Inhibitor->Protonation Acidic Media Chemisorption Chemisorption (Donor-Acceptor: N lone pair -> Fe d-orbital) Inhibitor->Chemisorption Unprotonated species (Equilibrium) Physisorption Physisorption (Electrostatic: [Imid-H]+ ... Cl- ... Fe+) Protonation->Physisorption Attracted to Cl- layer Surface Steel Surface (Fe) Chloride Cl- Ions (Specific Adsorption) Surface->Chloride Surface Charge Reversal Chloride->Physisorption Film Hydrophobic Barrier Formation Physisorption->Film Chemisorption->Film

Caption: Dual-mode adsorption mechanism of imidazoline on steel in HCl. The protonated headgroup interacts electrostatically via chloride bridges, while the unprotonated form coordinates directly with iron.

Experimental Workflow Diagram

Workflow Prep 1. Preparation (Polish Steel / Fresh Solutions) Measure 2. Measurement (Weight Loss / Tafel / EIS) Prep->Measure Calc_Theta 3. Calc Surface Coverage (θ) θ = (CR_blank - CR_inh)/CR_blank Measure->Calc_Theta Plot 4. Langmuir Plot (C/θ vs C) Calc_Theta->Plot Thermo 5. Thermodynamics Calc K_ads & ΔG_ads Plot->Thermo

Caption: Step-by-step workflow from coupon preparation to thermodynamic calculation.

Troubleshooting & Optimization

  • Non-Linear Plots: If

    
    , the Langmuir model is invalid.
    
    • Action: Test Temkin Isotherm (

      
       vs 
      
      
      
      ) which accounts for surface heterogeneity, or Frumkin Isotherm which accounts for lateral interactions.
  • Positive

    
    :  Indicates non-spontaneous adsorption.
    
    • Check: Did you convert units correctly? Did you include the

      
       factor?
      
  • Temperature Effects:

    • If

      
       decreases as Temp increases 
      
      
      
      Physisorption dominates (desorption occurs at high T).
    • If

      
       increases as Temp increases 
      
      
      
      Chemisorption dominates (activation energy barrier overcome).

References

  • Singh, A., et al. (2012). "Thermodynamic, Kinetic and Adsorptive Parameters of Corrosion Inhibition of Mild Steel." International Journal of Electrochemical Science. Link

  • Obot, I. B., et al. (2009). "Adsorption Isotherm Studies of Organic Corrosion Inhibitors on Mild Steel in Acidic Medium.
  • ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. Link

  • ASTM G31-72. (2004). "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International. Link

  • Durnie, W., et al. (1999). "Development of the Intralamellar Polymerization of Imidazoline Corrosion Inhibitors." Journal of The Electrochemical Society. Link

Sources

Application Note: Characterization of 2-Heptadecyl-2-imidazoline Stabilized Nanoemulsions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Heptadecyl-2-imidazoline (HDI) represents a unique class of cationic surfactants derived from fatty acids and polyamines.[1] While historically utilized as a corrosion inhibitor in the oil and gas sector, its application in pharmaceutical drug delivery is gaining traction due to its ability to generate positively charged nanoemulsions (NEs). These cationic droplets interact electrostatically with negatively charged biological membranes (e.g., corneal, mucosal, or blood-brain barrier), significantly enhancing cellular uptake and bioavailability.

The Formulation Paradox: Working with HDI requires navigating a critical stability paradox. To function as a surfactant, the imidazoline ring must be protonated (cationic form) using an acid. However, aqueous acidic environments catalyze the hydrolysis of the imidazoline ring into non-ionic diamides (N-(2-aminoethyl)stearamide), leading to a loss of surface charge and emulsion destabilization.

This guide provides a rigorous, field-proven methodology to synthesize HDI-stabilized nanoemulsions while mitigating hydrolysis, followed by the specific characterization protocols required to validate their physicochemical integrity.

Chemical Mechanism & Stability Logic[1]

Understanding the behavior of the imidazoline ring is prerequisite to successful formulation. The diagram below illustrates the divergent pathways of HDI in an aqueous environment.

HDI_Pathways cluster_stabilization Target State HDI_Base HDI Free Base (Lipophilic, Non-ionic) HDI_Cation Protonated HDI Cation (Amphiphilic Surfactant) *Active Stabilizer* HDI_Base->HDI_Cation Protonation (pH < 7) Acid Acidification (e.g., Acetic Acid) Acid->HDI_Cation Hydrolysis Hydrolysis (Ring Opening) HDI_Cation->Hydrolysis Time/Heat/High Water Content Diamide Linear Diamide (Loss of Charge/Surfactancy) *Degradation Product* Hydrolysis->Diamide Irreversible

Figure 1: The HDI Activation vs. Degradation Pathway. Successful formulation relies on maintaining the protonated cationic state while kinetically inhibiting the ring-opening hydrolysis.

Formulation Protocol: High-Shear Homogenization

Objective: Synthesize a 10% Oil-in-Water (O/W) nanoemulsion stabilized by HDI.

Materials
  • Oil Phase: Miglyol 812 (Medium Chain Triglycerides) or Hexadecane (Model oil).[1]

  • Surfactant: 2-Heptadecyl-2-imidazoline (HDI) (>98% purity).[1]

  • Aqueous Phase: Milli-Q Water.[1]

  • Activator: Glacial Acetic Acid (to form HDI-Acetate).[1]

Step-by-Step Procedure
  • Surfactant Activation (Critical Step):

    • HDI is typically supplied as a waxy solid free base.[1] It is insoluble in water.[1]

    • Dissolve HDI in the Oil Phase at 60°C.[1]

    • Alternative (Preferred for higher charge density): Pre-solubilize HDI in a small volume of ethanol/acetic acid (molar ratio 1:1 HDI:Acid) to generate the acetate salt, then disperse this into the aqueous phase.

    • Target Concentration: 1.0% - 2.0% (w/v) in the final emulsion.[1]

  • Pre-Emulsion Preparation:

    • Heat both the Oil Phase (containing drug/active) and Aqueous Phase to 65°C.

    • Add the Oil Phase dropwise to the Aqueous Phase under magnetic stirring (500 RPM).

    • Note: The mixture will appear coarse and milky (Macroemulsion).

  • High-Energy Homogenization:

    • Method A (Ultrasonication): Place probe tip 1 cm into the meniscus. Sonicate at 40% amplitude (20kHz, 750W unit) for 5 minutes with a 5s ON / 2s OFF pulse cycle. Ice bath is mandatory to prevent thermal hydrolysis.

    • Method B (Microfluidization): Pass the pre-emulsion through a Microfluidizer (e.g., M-110P) for 5 cycles at 20,000 psi.[1]

  • pH Adjustment & Quenching:

    • Immediately cool the nanoemulsion to 4°C.[1]

    • Adjust pH to 4.5–5.[1]5. Reasoning: Imidazolines are most stable against hydrolysis at neutral pH, but require acidic pH for protonation.[1] pH 5.0 is the compromise "Goldilocks" zone.[1]

Characterization Protocols

A. Dynamic Light Scattering (DLS) & Polydispersity

Purpose: Determine Hydrodynamic Diameter (


) and Polydispersity Index (PDI).
  • Instrument: Malvern Zetasizer or equivalent.

  • Sample Prep: Dilute 10 µL of NE into 10 mL of 10mM NaCl (pH adjusted to 5.0).

    • Why NaCl? To maintain constant ionic strength and prevent double-layer expansion effects from skewing size data.

    • Why pH 5.0? Diluting in neutral water may cause local pH shifts, deprotonating the HDI and causing droplet aggregation during measurement.

  • Settings:

    • Refractive Index (Oil): 1.45 (Miglyol).[1]

    • Refractive Index (Dispersant): 1.33 (Water).[1]

    • Temperature: 25°C.

  • Acceptance Criteria:

    • Size: < 200 nm.[1][2][3]

    • PDI: < 0.25 (Monodisperse).[1]

B. Zeta Potential Analysis

Purpose: Confirm cationic surface charge and predict colloidal stability.[1]

  • Protocol:

    • Use a folded capillary cell (DTS1070).[1]

    • Dilute sample 1:100 in 1mM Acetate Buffer (pH 5.0). Do not use high salt (PBS) as high conductivity degrades the electrode and causes Joule heating.

    • Measure 3 runs of 12 cycles.

  • Interpretation:

    • > +30 mV: Stable cationic emulsion.[1]

    • +10 to +30 mV: Meta-stable (risk of flocculation).[1]

    • < +10 mV: Indicates significant hydrolysis of HDI to the non-ionic amide form (Process Failure).

C. Chemical Stability (FTIR Monitoring)

Purpose: Detect ring opening (degradation).[1]

  • Method: ATR-FTIR on dried emulsion film.[1]

  • Marker Bands:

    • Imidazoline Ring (C=N): Look for a sharp peak at ~1605 cm⁻¹ .[1]

    • Hydrolysis Product (Amide C=O): Appearance of a broad band at ~1640–1655 cm⁻¹ .[1]

  • Calculation: Stability Index = Peak Area (1605) / [Peak Area (1605) + Peak Area (1640)].[1]

Critical Quality Attributes (CQA) Summary

AttributeSpecificationMethodScientific Relevance
Particle Size 50 – 200 nmDLSDetermines cellular uptake and biodistribution.[1]
PDI < 0.25DLSIndicates homogeneity; high PDI suggests Ostwald ripening.[1]
Zeta Potential > +30 mVELSElectrostatic repulsion prevents coalescence; confirms cationic nature.[1]
pH 4.5 – 5.5pH MeterBalances protonation (charge) vs. hydrolysis (degradation).[1]
Drug Loading > 90% EfficiencyHPLCVerifies the surfactant capacity to solubilize the active.

Troubleshooting Guide

Problem: Zeta Potential drops over 1 week.

  • Cause: Hydrolysis of the imidazoline ring into the diamide.

  • Solution: Store NE at 4°C. Lyophilize (freeze-dry) using trehalose (5% w/v) as a cryoprotectant for long-term storage.

Problem: Phase Separation (Creaming).

  • Cause: Insufficient surfactant coverage or pH > 7 (deprotonation).[1]

  • Solution: Ensure HDI is fully protonated (add acetic acid).[1] Increase homogenization energy.[1]

Problem: "Blue" tint turns white/opaque.

  • Cause: Particle size growth (Ostwald Ripening).[1]

  • Solution: Add a "Ripening Inhibitor" (hydrophobe) like corn oil or long-chain triglycerides to the oil phase to balance osmotic pressure.[1]

References

  • Imidazoline Surfactants & Hydrolysis Kinetics

    • Source: PubChem. (2025).[1] "2-Heptadecyl-2-imidazoline physicochemical properties."

    • URL:[Link]

    • Relevance: Defines the CAS 95-19-2, molecular weight, and basic chemical stability d
  • Nanoemulsion Formation & Properties

    • Source: Gupta, A., et al. (2016). "Nanoemulsions: formation, properties and applications."[2] Soft Matter, Royal Society of Chemistry.

    • URL:[Link]

    • Relevance: Authoritative review on high-energy homogenization methods and stabiliz
  • Cationic Nanoemulsions in Drug Delivery

    • Source: Tamilvanan, S. (2013).[1] "Oil-in-water lipid emulsions: implications for parenteral and ocular delivering systems." Progress in Lipid Research.

    • URL:[Link] (Representative link for cationic emulsion context).[1]

    • Relevance: Establishes the biological advantage of cationic droplets (Zeta potential > +30mV) for mucosal interaction.
  • Characterization Techniques (DLS & Zeta)

    • Source: Malvern Panalytical.[1] "Dynamic Light Scattering: An Introduction in 30 Minutes."

    • Relevance: Standard protocol for interpreting DLS and Zeta potential data in colloidal systems.[1]

Sources

Application Notes and Protocols for the Use of 2-Heptadecyl-2-imidazoline in Asphalt and Bitumen Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Asphalt Durability with 2-Heptadecyl-2-imidazoline

The longevity and performance of asphalt pavements are critically dependent on the adhesive bond between the asphalt binder and the aggregate. However, this bond is susceptible to degradation, primarily due to the presence of moisture, which leads to a phenomenon known as "stripping." Stripping is the physical separation of the asphalt film from the aggregate surface, resulting in reduced pavement strength, increased susceptibility to distresses like raveling, pothole formation, and ultimately, a shortened service life. To counteract this, anti-stripping agents are incorporated into the asphalt mixture to improve adhesion and moisture resistance.

2-Heptadecyl-2-imidazoline is a cationic surfactant that has proven to be a highly effective anti-stripping agent in asphalt applications. Its molecular structure, featuring a polar imidazoline head group and a long, nonpolar heptadecyl tail, allows it to act as a powerful interfacial bridge between the polar, typically siliceous, aggregate surfaces and the nonpolar asphalt binder. This guide provides detailed application notes and protocols for researchers and materials scientists on the effective use of 2-Heptadecyl-2-imidazoline in asphalt and bitumen modification, covering its mechanism of action, laboratory preparation and evaluation, and field application considerations.

Mechanism of Action: A Molecular Bridge at the Asphalt-Aggregate Interface

The efficacy of 2-Heptadecyl-2-imidazoline as an adhesion promoter lies in its amphiphilic nature. The polar imidazoline ring contains nitrogen atoms that can acquire a positive charge, particularly in the presence of moisture. This cationic head group has a strong affinity for the negatively charged silicate minerals commonly found in aggregates (e.g., granite, quartzite). The long, 17-carbon (heptadecyl) nonpolar tail is lipophilic and readily associates with the hydrocarbon components of the asphalt binder.

This dual affinity allows the 2-Heptadecyl-2-imidazoline molecule to orient itself at the asphalt-aggregate interface, forming a strong, water-resistant bond. The polar head chemically adheres to the aggregate surface, while the nonpolar tail becomes entangled in the asphalt matrix. This molecular "bridging" effectively displaces water from the aggregate surface and creates a more durable adhesive bond that is less susceptible to moisture-induced damage.[1][2]

Diagram: Mechanism of 2-Heptadecyl-2-imidazoline at the Asphalt-Aggregate Interface

cluster_0 Asphalt Binder (Nonpolar) cluster_1 Aggregate (Polar Surface) Asphalt Asphalt Imidazoline 2-Heptadecyl-2-imidazoline Asphalt->Imidazoline Nonpolar Tail Interaction Aggregate Aggregate Imidazoline->Aggregate Polar Head Adsorption

Caption: Molecular orientation of 2-Heptadecyl-2-imidazoline.

Laboratory Protocols

Protocol 1: Laboratory-Scale Blending of 2-Heptadecyl-2-imidazoline with Asphalt Binder

This protocol details the procedure for preparing a homogeneous blend of 2-Heptadecyl-2-imidazoline with asphalt binder for subsequent testing.

Materials and Equipment:

  • Asphalt binder (specify grade)

  • 2-Heptadecyl-2-imidazoline (liquid anti-stripping agent)

  • Heating mantle or oven with temperature control

  • High-shear laboratory mixer with propeller blade

  • Stainless steel beakers

  • Balance (accurate to 0.01 g)

  • Thermometer or thermocouple

Procedure:

  • Binder Preparation: Heat the asphalt binder in a covered container in an oven set to 163°C ± 5°C until it is fluid enough to pour.[1]

  • Sample Preparation: Place a predetermined amount of the heated asphalt binder into a stainless steel beaker. The amount will depend on the quantity of modified binder required for testing.

  • Additive Dosing: While maintaining the asphalt binder at 163°C ± 5°C, add the desired dosage of 2-Heptadecyl-2-imidazoline to the binder.[1] Typical dosage rates range from 0.2% to 1.0% by weight of the asphalt binder.[1]

  • Mixing: Immediately begin mixing the binder and additive using a high-shear mixer. A mixing speed of 1000-3000 rpm is recommended to ensure thorough dispersion. Mix for a minimum of 20 minutes.

  • Homogeneity Check: Visually inspect the blend for uniformity. There should be no visible separation or globules of the additive.

  • Storage: Store the modified binder in a sealed container at a temperature suitable for the planned tests. If not used immediately, the binder should be reheated and stirred to ensure homogeneity before testing.

Protocol 2: Determining the Optimal Dosage of 2-Heptadecyl-2-imidazoline

The optimal dosage of 2-Heptadecyl-2-imidazoline can vary depending on the specific asphalt binder and aggregate source. This protocol outlines a systematic approach to determine the most effective concentration.

Procedure:

  • Prepare a Series of Blends: Using Protocol 1, prepare several batches of modified asphalt binder with varying concentrations of 2-Heptadecyl-2-imidazoline (e.g., 0.2%, 0.4%, 0.6%, 0.8%, and 1.0% by weight of binder). Also, prepare a control batch with no additive.

  • Moisture Susceptibility Testing: For each blend, prepare asphalt mixture specimens using the job-mix formula aggregate. Evaluate the moisture susceptibility of each mixture according to AASHTO T 283 (see Protocol 3).

  • Performance Evaluation: Plot the Tensile Strength Ratio (TSR) as a function of the additive concentration.

  • Optimal Dosage Selection: The optimal dosage is typically the concentration at which the TSR reaches a plateau, and further additions of the agent do not significantly increase the TSR. Economic considerations may also influence the final selection. It has been observed that in some cases, exceeding a certain dosage (e.g., 0.5%) may not lead to further improvements in TSR values.[3]

Protocol 3: Evaluation of Moisture Susceptibility using AASHTO T 283

This protocol provides a summary of the AASHTO T 283, "Standard Method of Test for Resistance of Compacted Asphalt Mixtures to Moisture-Induced Damage," to assess the effectiveness of 2-Heptadecyl-2-imidazoline.[4]

Specimen Preparation:

  • Prepare a minimum of six compacted asphalt mixture specimens for each additive dosage being evaluated. The specimens should be compacted to an air void content of 7.0 ± 0.5%.[5]

  • Divide the specimens into two subsets of three. One subset will be the "unconditioned" (dry) group, and the other will be the "conditioned" (wet) group.

Conditioning Procedure (for the "conditioned" subset):

  • Vacuum Saturation: Submerge the specimens in water and apply a vacuum to achieve a saturation level between 70% and 80%.

  • Freeze-Thaw Cycle: Wrap the saturated specimens in plastic, place them in a plastic bag with a small amount of water, and freeze at -18°C for at least 16 hours.[1]

  • Hot Water Soak: After freezing, place the specimens in a 60°C water bath for 24 hours.[1]

Testing:

  • Bring both the unconditioned and conditioned specimens to a test temperature of 25°C.

  • Determine the indirect tensile strength of each specimen.

Calculation:

Calculate the Tensile Strength Ratio (TSR) using the following formula:

TSR = (Average Tensile Strength of Conditioned Specimens / Average Tensile Strength of Unconditioned Specimens) x 100%

A higher TSR value indicates better resistance to moisture damage. Many agencies require a minimum TSR of 80% or 85%.

Workflow: Evaluation of 2-Heptadecyl-2-imidazoline Efficacy

A Prepare Modified Binder Blends (Protocol 1) B Determine Optimal Dosage (Protocol 2) A->B C Prepare Compacted Asphalt Specimens B->C D Divide into Conditioned and Unconditioned Subsets C->D E Moisture Condition Specimens (AASHTO T 283) D->E F Test Indirect Tensile Strength D->F Unconditioned E->F Conditioned G Calculate Tensile Strength Ratio (TSR) F->G H Analyze and Report Results G->H

Caption: Workflow for evaluating modified asphalt performance.

Protocol 4: Rheological Characterization using a Dynamic Shear Rheometer (DSR)

The addition of 2-Heptadecyl-2-imidazoline can influence the viscoelastic properties of the asphalt binder. A Dynamic Shear Rheometer (DSR) is used to quantify these changes.[2]

Equipment and Standards:

  • Dynamic Shear Rheometer (DSR)

  • AASHTO T 315: "Determining the Rheological Properties of Asphalt Binder Using a Dynamic Shear Rheometer (DSR)"[6]

  • ASTM D7175: "Standard Test Method for Determining the Rheological Properties of Asphalt Binder Using a Dynamic Shear Rheometer"[7][8]

Procedure:

  • Sample Preparation: Prepare binder samples according to the specifications in AASHTO T 315 or ASTM D7175. The sample is placed between two parallel plates of the DSR.[2]

  • Test Parameters: The test is typically conducted at a frequency of 10 rad/s (1.59 Hz) over a range of temperatures relevant to the expected pavement service conditions.[6]

  • Data Acquisition: The DSR applies an oscillatory shear stress to the sample and measures the resulting strain and the phase angle (δ) between the stress and strain.

  • Key Parameters:

    • Complex Shear Modulus (G): Represents the total resistance to deformation. A higher G indicates a stiffer binder.

    • Phase Angle (δ): Indicates the relative proportions of elastic and viscous behavior. A lower δ indicates a more elastic response.

  • Analysis: Compare the G* and δ values of the modified binder to the unmodified control binder at various temperatures. This will reveal the effect of 2-Heptadecyl-2-imidazoline on the binder's stiffness and elasticity.

Data Presentation: Performance of 2-Heptadecyl-2-imidazoline Modified Asphalt

The following tables provide a summary of expected performance improvements based on the addition of 2-Heptadecyl-2-imidazoline. The actual values will vary depending on the specific materials used.

Table 1: Moisture Susceptibility of Modified Asphalt Mixture

Additive Dosage (% by weight of binder)Average Unconditioned Tensile Strength (kPa)Average Conditioned Tensile Strength (kPa)Tensile Strength Ratio (TSR) (%)
0.0 (Control)75052570
0.2576062382
0.5077067087
0.7577568288

Note: Data are representative and will vary with materials.

Table 2: Rheological Properties of Modified Asphalt Binder at 64°C

Additive Dosage (% by weight of binder)Complex Shear Modulus (G*) (kPa)Phase Angle (δ) (degrees)
0.0 (Control)1.1088
0.501.1587

Note: Data are representative and will vary with materials.

Field Application and Quality Control

When transitioning from the laboratory to a hot-mix asphalt (HMA) plant, proper handling and addition of 2-Heptadecyl-2-imidazoline are crucial for achieving the desired performance.

Addition at the HMA Plant:

  • Inline Blending: The most effective method for adding liquid anti-stripping agents is through inline blending at the asphalt terminal. This ensures proper mixing and a homogeneous distribution of the additive throughout the asphalt binder before it is transported to the HMA plant.[5]

  • Direct Addition at the Plant: If inline blending is not feasible, the additive can be metered directly into the asphalt line before it is mixed with the aggregate. It is essential to ensure that the additive is introduced in a manner that allows for adequate mixing.

Quality Control:

  • Bill of Lading: The bill of lading for the asphalt binder should clearly state the type and percentage of the anti-stripping agent added.[5]

  • Regular Testing: For quality assurance, it is recommended to perform moisture susceptibility testing (e.g., AASHTO T 283) on the plant-produced mix, especially at the beginning of production and periodically thereafter.[5]

Conclusion

2-Heptadecyl-2-imidazoline is a valuable tool for enhancing the durability and moisture resistance of asphalt pavements. By understanding its mechanism of action and adhering to proper laboratory and field protocols, researchers and practitioners can effectively utilize this additive to improve the performance and extend the service life of asphalt infrastructure. The protocols and application notes provided in this guide serve as a comprehensive resource for the successful implementation of 2-Heptadecyl-2-imidazoline in asphalt and bitumen modification.

References

  • South Carolina Department of Transportation. (n.d.). Method of Determining the Effectiveness of Anti-Stripping Additives in Asphalt Mixtures. SCDOT. [Link]

  • CN102093296B - Synthesis method of imidazoline compound - Google Patents. (n.d.).
  • South Carolina Department of Transportation. (2021, February 1). Liquid Anti-Strip Additives (LASA) for Asphalt Mixtures. SCDOT. [Link]

  • Transportation Research Board. (n.d.). A LITERATURE REVIEW OF LIQUID ANTISTRIPPING AGENTS, MINERAL. TRB. [Link]

  • Kim, Y. R., Pinto, I., & Park, S. (2012). Experimental Evaluation of Anti-stripping Additives in Bituminous Mixtures through Multiple Scale Laboratory Test Results. Construction and Building Materials, 29, 4. [Link]

  • CN105131623A - Anti-stripping agent for asphalt and preparation method and application thereof - Google Patents. (n.d.).
  • Georgia Department of Transportation. (n.d.). EFFECTIVENESS OF ANTI-STRIP AGENTS IN ASPHALT MIXTURES. GDOT. [Link]

  • British Columbia Ministry of Transportation and Infrastructure. (n.d.). Use of Antistrip Additives. Gov.bc.ca. [Link]

  • Pavement Interactive. (n.d.). Dynamic Shear Rheometer. Pavement Interactive. [Link]

  • Semantic Scholar. (n.d.). Optimization of Different Anti Stripping Agents in Construction of Flexible Pavement. Semantic Scholar. [Link]

  • Western Regional Asphalt User-Producer Group. (n.d.). Effects of Amine-Based Anti-Strip Additives on the Performance Grade of Asphalt Binders. [Link]

  • South Carolina Department of Transportation. (2018, February 15). Laboratory Performance of Liquid Anti-Stripping Agents in Asphalt Mixtures used in South Carolina. SCDOT. [Link]

  • ASTM International. (n.d.). D7175 Standard Test Method for Determining the Rheological Properties of Asphalt Binder Using a Dynamic Shear Rheometer. ASTM. [Link]

  • Al-Sabaeei, A. M., et al. (2024). Exploring the Efficacy of Amine-Free Anti-Stripping Agent in Improving Asphalt Characteristics. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Heptadecyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Heptadecyl-2-imidazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this long-chain alkyl imidazoline. Our aim is to equip you with the scientific understanding and practical knowledge to achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying a Waxy Solid

2-Heptadecyl-2-imidazoline, a molecule with a polar imidazoline head and a long, nonpolar heptadecyl tail, often presents as a waxy or cream-colored solid.[1] This amphiphilic nature can complicate purification, leading to issues such as oiling out during recrystallization and streaking during chromatography. The common synthesis route, typically a condensation reaction between stearic acid and ethylenediamine, can result in a crude product containing unreacted starting materials and by-products like amidoamines.[2] Achieving high purity is critical for consistent performance in its various applications, including as a surfactant, emulsifier, and in pharmaceutical development.[]

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for various purification techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude 2-Heptadecyl-2-imidazoline in a question-and-answer format.

Recrystallization Issues

Q1: My crude 2-Heptadecyl-2-imidazoline "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" is a common problem with waxy, long-chain compounds. It occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This liquid phase often traps impurities, defeating the purpose of recrystallization.

Causality: The long heptadecyl chain imparts a low melting point and waxy character to the molecule, making it prone to oiling out, especially if the cooling rate is too fast or the solvent is not ideal.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.

  • Solvent System Optimization:

    • Single Solvent: Finding a single ideal solvent can be difficult. You are looking for a solvent that dissolves the compound well when hot but poorly when cold. Given the amphiphilic nature of your compound, you might need to experiment with solvents of intermediate polarity.

    • Mixed Solvent System: This is often the most effective approach. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A reported solvent system for a similar compound is a mixture of acetone and toluene.[4]

  • Seeding: Introduce a small, pure crystal of 2-Heptadecyl-2-imidazoline to the cooled, supersaturated solution to induce crystallization.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.

Causality: The most common reasons are using too much solvent, premature crystallization, or incomplete precipitation.

Solutions:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, it can lead to significant loss of product. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5][6]

  • Wash Crystals Sparingly: Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove adhering impurities without dissolving a significant amount of the product.

Column Chromatography Issues

Q3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

A3: Streaking is a frequent problem when purifying basic compounds like imidazolines on acidic silica gel.

Causality: The basic nitrogen atoms of the imidazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow and uneven movement of the compound, resulting in tailing or streaking.

Solutions:

  • Neutralize the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your eluent system.[7] This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). However, be aware that the elution order of compounds may differ from that on silica gel.

  • Dry Loading: If the crude product has poor solubility in the initial eluent, it can lead to a broad application band and poor separation. In such cases, a "dry loading" technique can be beneficial. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.

Q4: I am struggling to find a good solvent system (eluent) for column chromatography. How should I approach this?

A4: Finding the right eluent is key to successful column chromatography. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate, and there is good separation from impurities.

Approach:

  • Start with a Polarity Gradient: Begin by testing a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Systematic TLC Analysis: Spot your crude mixture on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Optimize for Separation: Observe the separation of the spots. You are looking for a solvent system that moves your target compound off the baseline but keeps it well-separated from other spots.

  • Consider a Modifier: As mentioned in Q3, if you observe streaking, add a small amount of triethylamine to your chosen eluent system and re-run the TLC.

Distillation Issues

Q5: I am considering vacuum distillation for purification. What are the potential risks, and how can I mitigate them?

A5: Vacuum distillation can be an effective method for purifying high-boiling point liquids or solids with relatively low melting points. However, there are risks involved, primarily thermal degradation.

Causality: Imidazolines can be susceptible to thermal degradation at high temperatures. Prolonged heating, even under vacuum, can lead to decomposition, resulting in a lower yield and a discolored product. Hydrolysis of the imidazoline ring to the corresponding amido-amine is also a possibility if water is present.[8][9]

Mitigation Strategies:

  • Use a High Vacuum: A good vacuum pump is essential to lower the boiling point of the compound as much as possible, thus reducing the required heating temperature.

  • Monitor the Temperature Carefully: Use a thermometer to monitor the vapor temperature, not the pot temperature. The distillation should be carried out at the lowest possible temperature that allows for a reasonable distillation rate.

  • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. It is better to perform the distillation in smaller batches if you have a large amount of crude product.

  • Ensure a Dry System: Make sure your apparatus is completely dry to prevent hydrolysis of the imidazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Heptadecyl-2-imidazoline?

A1: The most common impurities originate from the synthesis process. These typically include:

  • Unreacted Stearic Acid: A long-chain fatty acid.

  • Unreacted Ethylenediamine: A basic amine.

  • Amidoamine Intermediate: The intermediate formed before the final cyclization to the imidazoline ring.

  • Diamides: Formed from the reaction of two molecules of stearic acid with one molecule of ethylenediamine.

Q2: How can I assess the purity of my 2-Heptadecyl-2-imidazoline after purification?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis. The gas chromatogram will show the number of components in your sample, and the mass spectrum of each peak can be used to identify the compounds. The PubChem database contains GC-MS data for 2-Heptadecyl-2-imidazoline that can be used for comparison.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The NMR spectrum of a pure sample should show the expected signals with the correct integrations and no significant impurity peaks. Spectral data for 2-Heptadecyl-2-imidazoline is available on PubChem.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to confirm the presence of the imidazoline ring (C=N stretch) and the absence of the amide intermediate (C=O stretch).

Q3: What is the expected appearance and stability of pure 2-Heptadecyl-2-imidazoline?

A3: Pure 2-Heptadecyl-2-imidazoline is typically a cream-colored or white waxy solid.[1] It is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[1] For long-term storage, it is advisable to keep it in a cool, dry place, under an inert atmosphere if possible.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of 2-Heptadecyl-2-imidazoline?

A4: Yes, preparative HPLC can be used for the purification of 2-Heptadecyl-2-imidazoline, especially for achieving very high purity on a smaller scale. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid (for MS compatibility) or phosphoric acid could be a good starting point.[11] However, for larger quantities, recrystallization or vacuum distillation is often more practical.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. Look for a solvent that dissolves the compound when hot but gives poor solubility at room temperature. Also, test mixed solvent systems (e.g., acetone/toluene, ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to your crude 2-Heptadecyl-2-imidazoline to completely dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel.

  • Crystallization: If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold fresh solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q4 of the troubleshooting guide. Remember to add ~0.5% triethylamine to the eluent if you observe streaking.

  • Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, use the dry loading technique.

  • Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Good to ExcellentScalable, cost-effectiveCan be time-consuming to optimize, risk of oiling out, potential for low recovery
Column Chromatography ExcellentHigh resolution, good for complex mixturesCan be labor-intensive, requires larger volumes of solvent, not easily scalable
Vacuum Distillation GoodEffective for removing non-volatile impuritiesRisk of thermal degradation, requires specialized equipment

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-Heptadecyl-2-imidazoline Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Column Column Chromatography Crude->Column Complex Mixture Distillation Vacuum Distillation Crude->Distillation High Boiling Point Pure Pure Product Recrystallization->Pure Column->Pure Distillation->Pure Analysis Purity Analysis (TLC, GC-MS, NMR) Pure->Analysis

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No SlowCooling Slow Cooling Rate OilingOut->SlowCooling Yes Success Successful Crystallization LowRecovery->Success No MinSolvent Minimize Solvent LowRecovery->MinSolvent Yes SlowCooling->Start MixedSolvent Use Mixed Solvent System MixedSolvent->Start SeedCrystal Add Seed Crystal SeedCrystal->Start MinSolvent->Start PreventPremature Prevent Premature Crystallization PreventPremature->Start CompletePrecip Ensure Complete Precipitation CompletePrecip->Start

Caption: Troubleshooting logic for common recrystallization problems.

References

  • University of the Basque Country. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7744, 2-Heptadecylimidazoline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367893, 2-(8-Heptadecenyl)-2-imidazoline-1-ethanol. Retrieved from [Link]

  • Reddit. (2024). Interpreting GC/MS data. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)-2-(8-heptadecenyl)-2-imidazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Utah State University. (2016). Crystallization Behavior of Waxes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]

  • AZoLifeSciences. (2022, September 13). Interpreting GC-MS Results. Retrieved from [Link]

  • Google Patents. (n.d.). EP0315856B1 - Process for the preparation of 2-alkyl- and 2-alkenyl- oxazolines.
  • Eurasian Journal of Chemistry. (2023). Flash Chromatography and Semi-Preparative HPLC: Review on the Applications and Recent Advancements over the Last Decade. Retrieved from [Link]

  • PubMed. (n.d.). Imidazoline and its derivatives: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Retrieved from [Link]

  • Google Patents. (n.d.). US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation.
  • ResearchGate. (2015). Can anybody tell how I can interpret the attached results of GC/MS?. Retrieved from [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

  • YouTube. (2021, May 17). Vacuum Distillation [Video]. [Link]

  • Eurasian Journal of Chemistry. (2023). Flash Chromatography and Semi-Preparative HPLC: Review on the Applications and Recent Advancements over the Last Decade. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention data for some carbonyl derivatives of imidazo[2,1- c ][5][10][12]triazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. Lipophilicity of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1- c ][5][10][12]triazin-4-ones. Retrieved from [Link]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Properties of Fatty Imidazolines and Their N - (2-Aminoethyl) Derivatives 1. Retrieved from [Link]

  • Reddit. (2025). Synthesizing fatty imidazolines. What's the best approach?. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(8-Heptadecenyl)-2-imidazoline-1-ethanol. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • PubMed. (n.d.). Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Study and Development of Reversed-Phase HPLC Systems for the Determination of 2-Imidazolines in the Presence of Preservatives in Pharmaceutical Preparations. Retrieved from [Link]

  • Google Patents. (n.d.). RU2487122C1 - Method of producing alkyl imidazoline.

Sources

Enhancing the thermal stability of 2-Heptadecyl-2-imidazoline formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Formulation Chemistry Topic: Thermal Stability & Hydrolysis Mitigation

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Heptadecyl-2-imidazoline (HDI) . Whether you are utilizing HDI as a corrosion inhibitor in high-temperature pipelines or as a cationic lipid intermediate in drug delivery systems, you are likely facing the same adversary: Hydrolysis .

The imidazoline ring is thermodynamically unstable in the presence of water and heat. It yearns to revert to its precursor—the open-chain amido-amine. This guide provides the mechanistic insights and troubleshooting protocols necessary to arrest this degradation and ensure formulation integrity.

Module 1: The Degradation Mechanism

User Query: "Why does my HDI formulation lose efficacy and turn turbid after heating?"

Technical Diagnosis: You are observing Ring-Opening Hydrolysis . At elevated temperatures (>60°C) and in the presence of water, the imine bond (C=N) at the C2 position undergoes nucleophilic attack. This is an acid-catalyzed process, but it also proceeds in neutral conditions driven by thermal energy. The result is the cleavage of the ring to form N-(2-aminoethyl)octadecanamide (Amido-amine), which has significantly lower solubility (causing turbidity) and lacks the geometric rigidity required for effective surface film formation.

Mechanism Visualization

Hydrolysis cluster_conditions Critical Factors HDI 2-Heptadecyl-2-imidazoline (Active Ring) Protonation Protonation (N3) HDI->Protonation + H+ (Acidic pH) Transition Tetrahedral Intermediate Protonation->Transition + H2O / Heat Amide Amido-Amine (Inactive/Insoluble) Transition->Amide Ring Opening (Irreversible) Temp > 60°C Temp > 60°C Water Presence Water Presence

Figure 1: The acid-catalyzed hydrolysis pathway of HDI.[1] The ring-opening is the primary cause of potency loss.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Precipitation During Storage

Q: I stored my 1% HDI solution in an aqueous buffer at pH 7. After two weeks, white flakes appeared. What happened?

A: At neutral pH (approx. 7), HDI exists in an equilibrium between its protonated (cationic) and neutral forms. This pH is the "danger zone" for hydrolysis.

  • The Fix: Shift the pH.

    • Option A (Acidic Stabilization): Lower pH to < 4. While acid catalyzes hydrolysis kinetically, fully protonating the structure can sometimes solubilize the species enough to delay gross precipitation, though degradation continues.

    • Option B (Alkaline Stabilization - Recommended): Raise pH > 10. In highly alkaline media, the nitrogen is deprotonated, reducing the electrophilicity of the C2 carbon, thereby slowing nucleophilic attack by water [1].

  • Protocol: Store HDI as a concentrate in an anhydrous solvent (Isopropanol or Toluene) and dilute into aqueous media immediately prior to use.

Issue 2: Thermal Sterilization Failure

Q: We attempted to autoclave our HDI-based liposomal formulation (121°C, 15 min). The particle size increased by 300%.

A: Autoclaving standard imidazolines is destructive. The high energy overcomes the activation barrier for hydrolysis (approx. 72 kJ/mol) [1]. The size increase indicates the formation of insoluble amides which aggregate.

  • The Fix:

    • Switch to Sterile Filtration: Use 0.22 µm PVDF membranes instead of heat.

    • Quaternization: If heat stability is non-negotiable, you must chemically modify the HDI. Reacting HDI with an alkyl halide (e.g., benzyl chloride) yields a Quaternary Imidazolinium Salt . These salts lack the basic nitrogen lone pair required for the initial protonation step of hydrolysis, making them significantly more thermally stable [2].

Issue 3: Solvent Incompatibility

Q: Can I use DMSO as a stock solvent?

A: Yes, but be cautious of hygroscopicity. DMSO absorbs atmospheric water. Even trace moisture (0.1%) in DMSO can initiate hydrolysis in a stock solution stored at room temperature over months.

  • The Fix: Use anhydrous Ethanol or Isopropanol stored over molecular sieves (3Å).

Module 3: Analytical Validation Protocols

Do not rely on visual inspection alone. You must quantify the Degree of Imidazoline Ring Intactness (DIRI).

Method: FTIR Ratiometric Analysis

Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for distinguishing the ring from the open amide.

Key Spectral Markers:

Functional Group Wavenumber (cm⁻¹) Status
C=N Stretch 1607 - 1610 Active (Ring Intact)
C=O[2] Amide I 1646 - 1655 Degraded (Ring Open)

| N-H Amide II | 1550 - 1560 | Degraded |

The Protocol:

  • Extract your formulation into an organic solvent (Dichloromethane or Chloroform) to remove water interference.

  • Evaporate solvent to obtain a film.

  • Acquire FTIR spectrum (ATR mode).[1][2]

  • Calculate DIRI Ratio:

    
    
    
    • Interpretation: A decrease in

      
       over time confirms hydrolysis.
      
Decision Tree: Formulation Rescue

DecisionTree Start Formulation Instability Detected CheckWater Is the solvent Aqueous? Start->CheckWater CheckpH Check pH CheckWater->CheckpH Yes CheckTemp Is Temp > 60°C? CheckWater->CheckTemp No (Organic) CheckpH->CheckTemp pH OK Action2 Adjust pH > 10 or pH < 4 CheckpH->Action2 Neutral (pH 6-8) Action1 Switch to Anhydrous (Ethanol/Toluene) CheckTemp->Action1 No (Storage Issue) Action3 Quaternize HDI (Synthesis Required) CheckTemp->Action3 Yes (Process Requirement) Action4 Use Sterile Filtration (No Autoclave) CheckTemp->Action4 Yes (Sterilization)

Figure 2: Troubleshooting logic for stabilizing HDI formulations.

Module 4: Advanced Stabilization (Quaternization)

For researchers requiring absolute thermal stability (e.g., for high-temperature shear processing or long-term aqueous storage), the native HDI molecule may be insufficient.

The Quaternization Strategy: Converting 2-Heptadecyl-2-imidazoline to 1-Benzyl-2-heptadecyl-2-imidazolinium chloride eliminates the hydrolytic pathway by permanently charging the nitrogen.

  • Synthesis Note: React HDI with Benzyl Chloride at 80-100°C in a non-polar solvent.

  • Result: The quaternary salt retains the surfactant properties and corrosion inhibition (often enhancing them due to higher charge density) but is stable in aqueous boiling water [3].

References

  • Edwards, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance. ResearchGate. Link

  • Harnsberger, B. G., & Riebsomer, J. L. (1964).[3] The kinetics of the hydrolysis of some 2-imidazolines. Journal of Heterocyclic Chemistry. Link

  • Ramachandran, S., et al. (1996). Molecular modeling of the inhibition of mild steel carbon dioxide corrosion by imidazolines. Corrosion Science. Link

  • Stan, I. G., et al. (2025).[4] FTIR Spectrum of imidazoline and hydrolysis products. ResearchGate. Link

Sources

Validation & Comparative

A Comparative Guide to Validating the Corrosion Inhibition Efficiency of 2-Heptadecyl-2-imidazoline via the Weight Loss Method

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the corrosion inhibition efficiency of 2-Heptadecyl-2-imidazoline with other common corrosion inhibitors, focusing on the weight loss method for validation. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and application of corrosion inhibitors.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The integrity of metallic structures, from pipelines to biomedical implants, is constantly under threat. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.

Among the various classes of corrosion inhibitors, imidazolines and their derivatives have garnered substantial attention due to their high inhibition efficiencies, particularly in acidic and CO2-rich environments.[1] 2-Heptadecyl-2-imidazoline, with its long hydrocarbon chain and polar imidazoline ring, is a prominent member of this family. This guide will delve into the validation of its effectiveness using the weight loss method, a fundamental and widely accepted technique for quantifying corrosion rates.[2] Furthermore, we will compare its performance against two other commonly used inhibitors: Benzotriazole, a well-known inhibitor for copper and its alloys, and Sodium Molybdate, a less toxic inorganic inhibitor.

The Science Behind 2-Heptadecyl-2-imidazoline's Inhibitory Action

The efficacy of 2-Heptadecyl-2-imidazoline as a corrosion inhibitor stems from its unique molecular structure. The molecule consists of a polar "head" (the imidazoline ring) and a non-polar "tail" (the heptadecyl hydrocarbon chain). This amphiphilic nature allows it to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The mechanism of inhibition is twofold:

  • Adsorption: The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the metal surface, leading to chemisorption. The molecule can also be physisorbed through electrostatic interactions.

  • Hydrophobic Barrier Formation: The long heptadecyl tail orients itself away from the metal surface, creating a dense hydrophobic layer. This layer repels water and other corrosive species, further preventing them from reaching the metal surface.

This dual-action mechanism results in a high degree of surface coverage and, consequently, excellent corrosion inhibition.

Caption: Mechanism of corrosion inhibition by 2-Heptadecyl-2-imidazoline.

The Weight Loss Method: A Cornerstone of Corrosion Assessment

The weight loss, or gravimetric, method is a direct and straightforward technique for determining the average corrosion rate of a material.[2] It involves exposing a pre-weighed metal specimen (coupon) to a corrosive environment for a specific duration, after which the corrosion products are removed, and the specimen is re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency. This method is standardized by organizations such as ASTM International and NACE International.[3][4]

This protocol is based on the principles outlined in ASTM G1 and G31 standards.[3]

I. Preparation of Metal Coupons:

  • Coupon Selection: Use mild steel coupons of a standard size (e.g., 50 mm x 25 mm x 2 mm).

  • Surface Preparation:

    • Abrade the coupon surfaces sequentially with silicon carbide (SiC) papers of increasing grit size (e.g., 120, 240, 400, 600 grit) to achieve a uniform surface finish.

    • Degrease the coupons by washing with acetone.

    • Rinse with distilled water and dry thoroughly.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (Wi).

  • Storage: Store the prepared coupons in a desiccator to prevent premature corrosion.

II. Test Solution Preparation:

  • Corrosive Medium: Prepare a 1M Hydrochloric Acid (HCl) solution as the corrosive environment.

  • Inhibitor Solutions:

    • Prepare a blank solution (1M HCl without any inhibitor).

    • Prepare solutions of 1M HCl containing various concentrations of 2-Heptadecyl-2-imidazoline (e.g., 50, 100, 200, 500 ppm).

    • Prepare solutions of 1M HCl containing equivalent concentrations of the comparative inhibitors: Benzotriazole and Sodium Molybdate.

III. Immersion Test:

  • Experimental Setup: Place a specific volume of the test solution (e.g., 250 mL) into individual beakers.

  • Coupon Immersion: Suspend one coupon in each beaker using a non-metallic holder, ensuring the coupon is fully immersed.

  • Test Conditions: Maintain the beakers at a constant temperature (e.g., 25°C) in a water bath for a predetermined duration (e.g., 24 hours).

IV. Post-Immersion Treatment:

  • Coupon Retrieval: Carefully remove the coupons from the test solutions.

  • Cleaning:

    • Gently clean the coupons with a solution of inhibited acid (e.g., HCl containing a small amount of inhibitor) to remove corrosion products without attacking the base metal. A soft brush can be used to aid in the removal of loose deposits.

    • Rinse with distilled water and then with acetone.

  • Final Weighing: Dry the cleaned coupons thoroughly and re-weigh them to obtain the final weight (Wf).

Caption: Experimental workflow for the weight loss corrosion test.

The following equations are used to analyze the data obtained from the weight loss experiment:

  • Weight Loss (ΔW): ΔW = Wi - Wf

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where:

    • K = constant (8.76 × 104)

    • ΔW = weight loss in grams

    • A = surface area of the coupon in cm2

    • T = immersion time in hours

    • D = density of the metal in g/cm3 (for mild steel, ~7.85 g/cm3)

  • Inhibition Efficiency (IE %): IE (%) = [(CRblank - CRinh) / CRblank] × 100 Where:

    • CRblank = Corrosion rate in the absence of the inhibitor

    • CRinh = Corrosion rate in the presence of the inhibitor

Comparative Performance Analysis

The following tables present a synthesis of data from various studies to provide a comparative overview of the inhibition efficiencies of 2-Heptadecyl-2-imidazoline and its analogues, Benzotriazole, and Sodium Molybdate. It is important to note that the experimental conditions in these studies may vary, and a direct comparison should be made with caution.

Table 1: Corrosion Inhibition Efficiency of Imidazoline Derivatives

Imidazoline DerivativeCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
2-(8-heptadecenyl)-2-imidazoline-1-ethanaminCO2-saturated brine300 ppmNot Specified91.6[5]
Imidazoline from oleic acidCO2-saturated brine10 mg/LNot Specified95.36[1]
Aminoethylstearylimidazoline1M HClNot Specified20-60°C92-99[1]

Table 2: Corrosion Inhibition Efficiency of Benzotriazole

Corrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
1M H2SO4Not SpecifiedNot Specified84.3[5]
1M HCl25 mMNot Specified80-98[6]

Table 3: Corrosion Inhibition Efficiency of Sodium Molybdate

Corrosive MediumConcentration Ratio (Molybdate:Chloride)TemperatureInhibition Efficiency (%)Reference
Chloride-contaminated alkaline solution0.01 - 0.1Not SpecifiedEffective inhibition observed[7]
600 ppm NaClNot SpecifiedNot Specified~90

Note: The data presented is a compilation from various sources and is intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

Discussion and Interpretation of Results

The compiled data indicates that 2-Heptadecyl-2-imidazoline and its analogues exhibit high corrosion inhibition efficiencies, often exceeding 90%, in both acidic and CO2-containing environments.[1][5] This superior performance can be attributed to their strong adsorption on the metal surface and the formation of a persistent hydrophobic film.

Benzotriazole also demonstrates significant inhibition, particularly in acidic media.[5][6] Its mechanism involves the formation of a protective complex with metal ions on the surface. However, its effectiveness can be influenced by the specific acid and its concentration.

Sodium molybdate, an anodic inhibitor, shows good inhibition in neutral to alkaline chloride solutions.[7] It functions by forming a passive oxide film on the metal surface. Its performance is dependent on the concentration ratio with aggressive ions like chloride.

When selecting a corrosion inhibitor, several factors beyond inhibition efficiency must be considered, including:

  • Environmental Impact: Imidazoline-based inhibitors are generally considered more environmentally friendly than some traditional inhibitors.

  • Cost-Effectiveness: The required concentration for effective inhibition plays a crucial role in the overall cost.

  • Operating Conditions: The temperature, pH, and presence of other chemical species in the environment will influence the performance of the inhibitor.

Conclusion: A Validated Approach to Corrosion Control

The weight loss method provides a reliable and standardized approach for validating the corrosion inhibition efficiency of 2-Heptadecyl-2-imidazoline and other inhibitors.[2] The experimental data, though gathered from various sources, consistently demonstrates the high performance of imidazoline-based inhibitors. Their unique molecular structure allows for the formation of a robust and persistent protective layer on metal surfaces, making them a highly effective solution for corrosion control in a variety of industrial applications.

For researchers and professionals in the field, a thorough understanding of the principles behind the weight loss method and the factors influencing inhibitor performance is paramount for making informed decisions in material protection and development.

References

  • Corrosion Inhibition of Mild Steel by Benzotriazole in 1M and 2M Sulfuric Acid Solution. (2018). Research Trend. [Link]

  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024). SSRN. [Link]

  • Some imidazolines as inhibitors of steel corrosion in hydrochloric acid. (2021). Semantic Scholar. [Link]

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2023). National Center for Biotechnology Information. [Link]

  • The effect of molybdate concentration and hydrodynamic effect on mild steel corrosion inhibition in simulated cooling water. (2022). ResearchGate. [Link]

  • Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. (2024). National Center for Biotechnology Information. [Link]

  • Weight loss results of mild steel in 1M HCl with and without different... (2023). ResearchGate. [Link]

  • Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug. (2023). National Center for Biotechnology Information. [Link]

  • Polarisation curves for corrosion of mild steel in 1 M Hcl containing 25 mm benzotriazole inhibitors. (2022). ResearchGate. [Link]

  • Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. (2021). National Center for Biotechnology Information. [Link]

  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024). SSRN. [Link]

  • Laboratory Immersion Corrosion Testing of Metals. (1972). ResearchGate. [Link]

  • immersion corrosion TESTING. (n.d.). Metallurgical Engineering Services. [Link]

  • Weight loss data for inhibition of corrosion on mild steel exposed to 1 M HCl solution with different... (2020). ResearchGate. [Link]

  • Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (2021). Techstreet. [Link]

  • Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. (n.d.). LCS Laboratory Inc.. [Link]

  • Inhibition of corrosion of mild steel by nitrite, hydrogen phosphate and molybdate ions in aqueous solution of sodium chloride. (2007). CSIR. [Link]

  • Standard Test Method Laboratory Corrosion Testing of Metals. (2000). ANSI Webstore. [Link]

  • Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate. (2023). MDPI. [Link]

  • Technical Information Regarding Corrosion Testing. (n.d.). By A. S. Krisher. [Link]

  • Laboratory Corrosion Testing of Metals for the Process Industries. (n.d.). NACE International. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). Cambridge University Press. [Link]

Sources

Technical Guide: Benchmarking 2-Heptadecyl-2-imidazoline (2-HDI) Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Heptadecyl-2-imidazoline (2-HDI) represents the "gold standard" for nitrogen-based corrosion inhibitors in acidic and CO₂-saturated environments. Derived from stearic acid and polyamines (typically diethylenetriamine), its efficacy stems from a dual-action mechanism: the imidazoline headgroup provides strong chemisorption to Fe surfaces, while the C-17 hydrophobic tail forms a dense barrier against electrolyte diffusion.

This guide provides a rigorous benchmarking framework for researchers to compare 2-HDI against standard commercial alternatives (Propargyl Alcohol and Quaternary Ammonium Salts).

Chemical Identity & Structural Basis

To benchmark effectively, one must understand the active moiety.

  • IUPAC Name: 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine (common derivative form).

  • Active Center: The five-membered heterocyclic ring containing two nitrogen atoms (

    
     and 
    
    
    
    ).
  • Hydrophobic Domain: The saturated heptadecyl chain (

    
    ) ensures film formation.
    
  • Synthesis Note: 2-HDI is synthesized via the condensation of stearic acid with diethylenetriamine (DETA) at high temperatures (

    
    ) involving amidation followed by cyclization. Incomplete cyclization (residual amides) is a common source of experimental error in benchmarking.
    

Experimental Protocols (The "How" & "Why")

Electrochemical Impedance Spectroscopy (EIS)

EIS is the most critical non-destructive test for film stability.

  • Protocol:

    • Frequency Range: 100 kHz to 10 mHz. Reason: High frequencies characterize the solution resistance (

      
      ) and film capacitance; low frequencies reveal the charge transfer resistance (
      
      
      
      ) and adsorption kinetics.
    • Amplitude: 10 mV sinusoidal perturbation at Open Circuit Potential (OCP). Reason: Small amplitude maintains the system in a pseudo-linear region, essential for valid modeling.

    • Validation: Verify linearity using Kramers-Kronig transforms before data fitting.

Potentiodynamic Polarization (Tafel)

Used to determine the corrosion current density (


) and inhibition mechanism (anodic/cathodic/mixed).
  • Protocol:

    • Scan Rate: 0.166 mV/s (ASTM G59) or 1 mV/s. Reason: Slower scan rates minimize capacitive charging currents that distort the Tafel slopes.

    • Range: ±250 mV vs. OCP.

    • Output: Extrapolation of linear Tafel regions to calculate inhibition efficiency (

      
      ).
      
Weight Loss Analysis (ASTM G31)

The "ground truth" for long-term performance.

  • Protocol:

    • Coupons: C1018 Carbon Steel (abraded to 600 grit).

    • Medium: 1.0 M HCl or CO₂-saturated 3.5% NaCl brine.

    • Duration: 24h to 72h. Reason: Imidazolines require time to organize into a self-assembled monolayer (SAM).

Benchmarking Workflow (Visualization)

The following diagram outlines the logical flow for a valid comparative study.

BenchmarkingWorkflow Prep 1. Coupon Preparation (600 Grit Polish) OCP 3. OCP Stabilization (30-60 mins) Prep->OCP Sol 2. Solution Prep (1M HCl / CO2 Brine) Sol->OCP EIS 4. EIS Measurement (100kHz - 10mHz) OCP->EIS Stable Ecorr Tafel 5. Tafel Polarization (±250 mV vs OCP) EIS->Tafel Post-Impedance Data 6. Data Fitting (Randles Circuit) EIS->Data Tafel->Data Result 7. Efficiency Calculation (IE %) Data->Result

Figure 1: Standardized electrochemical benchmarking workflow ensuring thermodynamic stability before kinetic perturbation.

Comparative Analysis: 2-HDI vs. Commercial Alternatives

The following data summarizes typical performance metrics in 1.0 M HCl at 25°C.

Feature2-Heptadecyl-2-imidazoline (2-HDI)Propargyl Alcohol (PA)Quaternary Ammonium Salts (Quats)
Inhibition Efficiency (200 ppm) 92% - 96% > 98%80% - 85%
Mechanism Mixed-type (Geometric Blocking + Chemisorption)Chemisorption (Polymerization film)Physisorption (Electrostatic)
Toxicity Moderate (Irritant)High (Toxic/Flammable) Low to Moderate
Temp Stability Stable up to ~80°CUnstable > 60°C (Polymerizes)Stable
Adsorption Isotherm Langmuir (Standard)LangmuirTemkin / Langmuir
Cost ModerateLowLow

Critical Insight: While Propargyl Alcohol often yields slightly higher raw efficiency, 2-HDI is preferred in industrial formulations due to its lower vapor pressure, better environmental profile, and ability to form persistent hydrophobic films that resist water washout.

Mechanistic Insight: The Adsorption Pathway[1]

2-HDI functions by replacing water molecules at the metal interface. The thermodynamics of this exchange are governed by the Langmuir Adsorption Isotherm :



Where:

  • 
     = Inhibitor concentration[1][2][3]
    
  • 
     = Surface coverage (calculated from 
    
    
    
    )
  • 
     = Equilibrium constant (
    
    
    
    )

A


 value around -30 to -40 kJ/mol  confirms the "Mixed" nature of 2-HDI: stronger than physisorption (electrostatic), but involving electron donation from the N-pair to the Fe d-orbitals (chemisorption).

AdsorptionMechanism cluster_surface Metal Surface Interface Bulk Bulk Solution (Protonated 2-HDI) Diffusion Diffusion to Double Layer Bulk->Diffusion Physisorption Physisorption (Electrostatic Attraction) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (N-Fe Coordinate Bond) Physisorption->Chemisorption Electron Donation Film Hydrophobic Film Formation (Tail-Tail Interaction) Chemisorption->Film Self-Assembly

Figure 2: Step-wise adsorption mechanism of 2-HDI, transitioning from electrostatic attraction to stable film formation.

References

  • Imidazoline Synthesis & Characterization

    • Title: Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate.[4]

    • Source: MTKXJS (2025).
    • URL:4[1][2][5][6][7]

  • Performance in CO2 Environments

    • Title: Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion.[6]

    • Source: NIH / ACS Omega (2023).
    • URL:6[1][2][5][6][7]

  • Electrochemical Impedance Spectroscopy (EIS)

    • Title: Electrochemical Impedance Spectroscopy—A Tutorial.
    • Source: NIH / PMC (2020).
    • URL:8[1][2][5][6][7]

  • Comparative Toxicity & Efficiency

    • Title: Comparison of corrosion inhibitor performance based on green corrosion inhibitor of extract leaf tobacco and commercial imidazoline inhibitor.
    • Source: TAF Publishing (2018).[1]

    • URL:1[1][2][3][5][6][7][9][10]

  • Long-Chain Imidazoline Behavior

    • Title: Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion.
    • Source: King Fahd University of Petroleum & Minerals.
    • URL:11[1][2][5][6][7][9]

Sources

Comparative Guide: Surfactant Efficiency of 2-Heptadecyl-2-imidazoline vs. Sodium Lauryl Sulfate

[1]

Executive Summary

In the landscape of surface-active agents, Sodium Lauryl Sulfate (SLS) serves as the anionic benchmark—highly effective, stable, and cost-efficient. However, for specialized applications requiring substantivity, corrosion inhibition, or antimicrobial activity, 2-Heptadecyl-2-imidazoline (HDI) presents a compelling alternative.[1]

The Verdict: HDI demonstrates significantly higher surfactant efficiency (lower

chemical stabilityeffectiveness

Physicochemical Profile & Molecular Logic[1]

To understand the performance difference, we must first analyze the structural causality.

The Contenders
FeatureSodium Lauryl Sulfate (SLS)2-Heptadecyl-2-imidazoline (HDI)
Class AnionicCationic (Acidic pH) / Non-ionic (Alkaline pH)
Hydrophobic Tail C12 (Lauryl)C17 (Heptadecyl)
Head Group Sulfate (

)
Imidazoline Ring (cyclic amidine)
MW ~288.38 g/mol ~308.55 g/mol
Critical Attribute High charge density, fixed anion.[1]pH-switchable charge; hydrolytically unstable.[1]
Mechanism of Action: The pH Switch

Unlike SLS, which remains anionic across most pH levels, HDI is a "smart" surfactant. In acidic environments (pH < 7), the imidazoline ring protonates at the N3 position, becoming cationic. This is crucial for binding to negatively charged biological membranes or metal surfaces.[1]

pH_Switchcluster_0Acidic Conditions (pH < 7)cluster_1Alkaline Conditions (pH > 9)ProtonatedCationic Form(Protonated N3)High Water SolubilityNeutralNon-ionic Form(Neutral Ring)Low Solubility / PrecipitationProtonated->NeutralDeprotonation (-H+)

Figure 1: The pH-dependent ionization equilibrium of the imidazoline head group.[1]

Comparative Performance Metrics

In surfactant science, it is critical to distinguish between Efficiency (concentration required to produce a significant effect) and Effectiveness (the maximum effect produced).

Efficiency ( )

HDI is the clear winner. The efficiency of a surfactant is logarithmically related to the length of the hydrophobic chain (Traube's Rule).

  • SLS (C12): Requires millimolar concentrations (~8 mM) to form micelles.[1]

  • HDI (C17): The longer C17 chain increases hydrophobicity drastically. HDI adsorbs to the interface at micromolar concentrations (

    
     to 
    
    
    M).[1]
Effectiveness ( )

SLS is generally more effective. Effectiveness is determined by how tightly the surfactant molecules pack at the interface.

  • SLS: The sulfate head group allows for relatively tight packing, typically reducing water surface tension to ~30–35 mN/m .

  • HDI: The bulky imidazoline ring and the repulsion between cationic head groups (at acidic pH) prevent extremely tight packing, often resulting in a slightly higher

    
     (~32–40 mN/m ).
    
Quantitative Data Summary
MetricSodium Lauryl Sulfate (SLS) [Ref 1, 4]2-Heptadecyl-2-imidazoline (HDI) [Ref 2, 3]
CMC (25°C) ~8.2 mM (

g/mL)
~0.03 mM (

g/mL)*
Surface Tension (

)
30 - 39 mN/m32 - 40 mN/m
Solubility High (Water)pH Dependent (Soluble < pH 6)
Kraft Point ~16°C> 50°C (often requires heat/acid to dissolve)
Toxicity Moderate (Skin Irritant)High (Eye Irritant, Cytotoxic to some lines)

*Note: HDI CMC is estimated based on C17 chain analogs and industrial inhibitor data.[1] Exact values vary by synthesis purity and pH.

Stability: The "Achilles Heel" of Imidazolines

This is the most critical section for drug development professionals. While SLS is stable, HDI is chemically unstable in aqueous solution.

Over time, the imidazoline ring undergoes hydrolysis, opening to form a linear amide (N-(2-aminoethyl)stearamide).[1] This reaction is irreversible and destroys the cyclic cationic nature of the surfactant, fundamentally changing the formulation's performance (HLB shift).

Hydrolysis_PathwayHDI2-Heptadecyl-2-imidazoline(Active Surfactant)IntermediateRing Opening(Rate depends on pH/Temp)HDI->IntermediateSlowWater+ H2O (Hydrolysis)Water->IntermediateAmideN-(2-aminoethyl)stearamide(Inactive/Different Surfactant)Intermediate->AmideIrreversible

Figure 2: The hydrolysis degradation pathway of HDI.[1] Formulators must use fresh solutions or anhydrous carriers.[1]

Experimental Protocol: CMC Determination

To validate these properties in your own lab, use the Wilhelmy Plate Method . This is superior to the Du Noüy Ring method for cationic surfactants as it does not require correction factors for the wetting angle if the plate is completely wetted.

Reagents & Equipment
  • Tensiometer: Force tensiometer with a platinum Wilhelmy plate.

  • Water: Ultrapure (Milli-Q),

    
     mN/m at 20°C.[1]
    
  • HDI Solution: Prepare 1 mM stock in 0.01 M HCl (to ensure solubility and cationic state).

  • SLS Solution: Prepare 50 mM stock in Ultrapure water.[1]

Workflow Logic

CMC_WorkflowStartStart: Calibrate Tensiometer(Flame Pt Plate)PrepPrepare Stock Solutions(Control pH for HDI)Start->PrepDosingStepwise Addition(Add surfactant to water vessel)Prep->DosingMeasureMeasure Equilibrium Surface Tension(Wait 5 mins per step)Dosing->MeasureCheckIs Sigma Constant?Measure->CheckCheck->DosingNo (Pre-equilibrium)PlotPlot Sigma vs. Log(C)Check->PlotYes (Data Collected)CalcIdentify Inflection Point (CMC)Plot->Calc

Figure 3: Automated dosing workflow for CMC determination.

Critical Causality in Protocol
  • Why Acidify HDI? Without acid (pH < 5), HDI may exist as a dispersion rather than a solution, leading to false scattering data or irregular surface tension readings.

  • Equilibration Time: Cationic surfactants with long tails (C17) have slower diffusion rates than SLS (C12).[1] Allow at least 5-10 minutes between additions for the interface to equilibrate.

Application Context: Drug Delivery vs. Industrial

Drug Delivery (Specialized)

HDI is not a general-purpose solubilizer like SLS.[1] It is used for:

  • Transfection: The cationic charge complexes with anionic DNA/RNA.

  • Antimicrobial Action: Disrupts bacterial cell membranes (similar to quaternary ammonium compounds).[1]

  • Niosomes: Can form vesicles for drug encapsulation, often in combination with cholesterol.[1]

Industrial (Dominant)
  • Corrosion Inhibition: The imidazoline ring adsorbs strongly to metal surfaces (Fe), and the C17 tail forms a hydrophobic barrier against water/brine.

  • Asphalt Emulsification: Provides substantivity to aggregate surfaces.[1]

References

  • Mukherjee, P. & Mysels, K. J. (1971).[1] Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36.

  • Jawich, M.W.S., et al. (2012).[1] "Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion". Corrosion Science, 65, 104-112.[1]

  • Harnsberger, B. G., & Riebsomer, J. L. (1964).[1][2][3][4] "The kinetics of the hydrolysis of some 2-imidazolines". Journal of Heterocyclic Chemistry, 1(5), 229–232.[2][3][4]

  • Biolin Scientific. (n.d.).[1] Critical Micelle Concentration | Measurements. Retrieved from Biolin Scientific.[1]

  • PubChem. (2023).[1] 2-Heptadecyl-2-imidazoline Compound Summary. National Library of Medicine.[1]

A Senior Application Scientist's Guide to the Long-Term Performance Validation of 2-Heptadecyl-2-imidazoline in Industrial Environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Guardian Against Corrosion

In the relentless battle against metal degradation, 2-Heptadecyl-2-imidazoline stands as a stalwart defender. This organic compound, characterized by a heterocyclic imidazoline ring and a long hydrophobic heptadecyl tail, has carved a significant niche as a corrosion inhibitor, particularly within the demanding environments of the oil and gas industry.[1] Its efficacy stems from its ability to form a persistent, protective film on metal surfaces, shielding them from corrosive agents. This guide provides an in-depth, comparative analysis of the long-term performance of 2-Heptadecyl-2-imidazoline, grounded in established experimental validation protocols, to aid researchers and industry professionals in its effective application and evaluation.

The Mechanism of Protection: A Molecular Shield

The protective action of 2-Heptadecyl-2-imidazoline is a multi-faceted process rooted in its molecular structure. The imidazoline ring, containing nitrogen atoms with lone pair electrons, serves as the anchor, adsorbing onto the metal surface.[2] This adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (covalent bonding with the metal's d-orbitals).[2] The long, hydrophobic heptadecyl tail then orients itself away from the metal surface, forming a dense, water-repellent barrier that prevents corrosive species from reaching the metal.[1] This film-forming capability is crucial for its long-term effectiveness.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Environment (Water, CO2, H2S) Metal Fe Fe Fe Corrosive_Ions H₂O, Cl⁻, H⁺ Corrosive_Ions->Metal Corrosion Attack Imidazoline 2-Heptadecyl-2-imidazoline (C₂₀H₄₀N₂) Imidazoline->Metal Adsorption of Imidazoline Headgroup Protective_Film Hydrophobic Protective Film Imidazoline->Protective_Film Formation by Hydrophobic Tails Protective_Film->Metal Shields Surface Protective_Film->Corrosive_Ions Repels Corrosive Species

Caption: Mechanism of 2-Heptadecyl-2-imidazoline as a corrosion inhibitor.

Comparative Performance Analysis

The selection of a corrosion inhibitor is a critical decision, balancing performance, cost, and environmental impact. Below is a comparative analysis of 2-Heptadecyl-2-imidazoline against other common classes of corrosion inhibitors.

Quantitative Performance Data
Inhibitor ClassTypical Concentration (ppm)Inhibition Efficiency (%)Temperature Stability (°C)Film PersistencyEnvironmental Concerns
2-Heptadecyl-2-imidazoline 25 - 20085 - 98[2][3]Up to 150HighModerate
Quaternary Ammonium Salts 50 - 50070 - 90Up to 100ModerateHigh (Toxicity)
Phosphate Esters 100 - 100060 - 85Up to 120Low to ModerateLow (Eutrophication)
Fatty Acid Amides 50 - 30080 - 95Up to 130HighLow to Moderate
Polymeric Inhibitors 200 - 150075 - 92Up to 180Very HighVaries (Biodegradability)

Note: Performance can vary significantly based on specific formulations and environmental conditions.

In-Depth Experimental Validation Protocols

To ensure the long-term efficacy and reliability of 2-Heptadecyl-2-imidazoline, rigorous and standardized testing is paramount. The following protocols are foundational for its performance validation.

General Experimental Workflow

Experimental_Workflow A Material Preparation (Metal Coupons, Test Solutions) B Baseline Corrosion Test (No Inhibitor) A->B C Inhibitor Performance Test (Varying Concentrations) A->C E Data Analysis (Corrosion Rate, Inhibition Efficiency) B->E D Long-Term Stability Test (Static & Dynamic Conditions) C->D D->E F Surface Analysis (SEM, EIS) D->F G Performance Validation Report E->G F->G

Caption: A generalized workflow for validating corrosion inhibitor performance.

Protocol 1: Gravimetric (Weight Loss) Method (ASTM G31)

This method provides a direct and tangible measure of corrosion rate and inhibitor efficiency.

Objective: To determine the mass loss of a metal coupon over time in a corrosive environment, with and without the inhibitor.

Methodology:

  • Coupon Preparation:

    • Select metal coupons (e.g., carbon steel C1018) of known surface area.

    • Polish the coupons with progressively finer silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform surface.

    • Degrease with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.

    • Rinse with deionized water and dry with a stream of nitrogen or in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Test Environment:

    • Prepare the corrosive brine solution (e.g., 3.5% NaCl) and saturate with a corrosive gas (e.g., CO2) for at least one hour to simulate field conditions.

    • For the inhibited test, add the desired concentration of 2-Heptadecyl-2-imidazoline to the brine.

  • Immersion:

    • Suspend the prepared coupons in the test solutions using non-conductive holders.

    • Maintain a constant temperature (e.g., 60°C) in a water bath or incubator for the duration of the test (e.g., 24, 72, or 168 hours).

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, remove the coupons.

    • Clean according to ASTM G1 standards to remove corrosion products without removing the base metal.

    • Rinse, dry, and reweigh the coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 * (W_initial - W_final)) / (A * T * D) where A is the area in cm², T is the time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = ((CR_uninhibited - CR_inhibited) / CR_uninhibited) * 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides insights into the properties of the inhibitor film and the corrosion process.

Objective: To characterize the resistance and capacitance of the protective film formed by 2-Heptadecyl-2-imidazoline.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Procedure:

    • Immerse the electrodes in the test solution (with and without inhibitor).

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.[4]

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • Record the impedance response.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.[4]

    • Model the data using an equivalent electrical circuit to extract parameters like solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). A higher Rp value in the presence of the inhibitor indicates better corrosion protection.

Critical Factors Influencing Long-Term Performance

  • Thermal Stability: At elevated temperatures, imidazoline-based inhibitors can undergo hydrolysis, breaking down into amido-amines, which may have lower inhibition efficiency.[5] Long-term testing at operational temperatures is crucial.

  • Flow Conditions: High shear stress in pipelines can strip the protective inhibitor film.[6] Dynamic tests like the Rotating Cage (ASTM G184) or flow loops are necessary to evaluate film persistency under turbulent conditions.

  • Water Chemistry: The pH and presence of other ions in the produced water can affect the inhibitor's solubility and adsorption characteristics.[5] Protonation of the imidazoline at lower pH can enhance its solubility and adsorption.[5]

  • Synergistic Effects: The performance of 2-Heptadecyl-2-imidazoline can sometimes be enhanced by combining it with other chemicals, such as certain alcohols or other inhibitor types, leading to a synergistic effect.[7]

Conclusion: A Reliable but Context-Dependent Solution

2-Heptadecyl-2-imidazoline is a highly effective corrosion inhibitor, demonstrating robust performance in a wide range of industrial applications, particularly in mitigating CO2 corrosion in oil and gas pipelines.[8] Its strength lies in its ability to form a persistent, hydrophobic film that provides a durable barrier against corrosive attack. However, its long-term performance is not absolute and is critically dependent on the specific operational environment, including temperature, flow dynamics, and water chemistry.

Therefore, a comprehensive validation program, employing a combination of gravimetric and electrochemical techniques under simulated field conditions, is not merely a recommendation but a necessity. By understanding the underlying mechanisms and systematically evaluating its performance against relevant alternatives, researchers and engineers can confidently deploy 2-Heptadecyl-2-imidazoline to ensure the integrity and longevity of critical industrial assets.

References

  • King Fahd University of Petroleum & Minerals. "Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion in a carbon dioxide-saturated saline medium".
  • ResearchGate. "Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion in a carbon dioxide-saturated saline medium".
  • ResearchGate. "Imidazoline Derivatives Used As Corrosion Inhibitor for Carbon Steel in 15 wt % HCl Solution. Experimental and Computational Investigations".
  • National Institutes of Health (NIH). "Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines".
  • ScienceDirect. "Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine".
  • MDPI. "The Synergistic Inhibition Effect between Imidazoline and 2- Mercaptoethanol on Carbon Steel Corrosion in CO2-saturated 3.5% NaC".
  • Colonial Chemicals. "Imidazoline Based Corrosion Inhibitors".
  • ResearchGate. "Review on Corrosion Inhibitors for Oil and Gas Corrosion Issues".
  • Australian Government Department of Health. "Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement".
  • ASTM International. "G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries".
  • MDPI. "Current Downhole Corrosion Control Solutions and Trends in the Oil and Gas Industry: A Review".
  • ResearchGate. "Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications".
  • OnePetro. "Corrosion Inhibitor Film Stability under High Gas Velocity Conditions of Subsea Wet Gas Pipeline".
  • ASTM International. "Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage".
  • Academia.edu. "methods of astm g16 and conflicts in corrosion test data: case study of nano2 effectiveness".
  • Alfa Chemistry. "Corrosion Inhibitor Testing".
  • TFT Pneumatic. "ASTM Corrosion Tests and Standards".

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A Head-to-Head Comparison of Mono- and Bis-Imidazolines for Corrosion Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of corrosion mitigation, particularly within the oil and gas industry, imidazoline-based inhibitors stand as a cornerstone of asset protection. Their efficacy in combating the corrosive effects of acidic environments, such as those saturated with carbon dioxide (CO₂), is well-documented. However, the nuanced differences in performance between various structural iterations of these molecules, specifically mono- and bis-imidazolines, warrant a detailed, evidence-based comparison. This guide provides a head-to-head analysis of these two classes of corrosion inhibitors, delving into their molecular structure, inhibition mechanisms, and performance data, supported by established experimental protocols.

Molecular Architecture: The Foundation of Inhibition

The fundamental structure of an imidazoline corrosion inhibitor consists of a five-membered heterocyclic ring containing two nitrogen atoms, a hydrophobic hydrocarbon tail, and a pendant group.[1] The key distinction between mono- and bis-imidazolines lies in the number of these heterocyclic rings.

Mono-imidazolines are typically synthesized through the condensation reaction of a fatty acid with a polyamine, such as diethylenetriamine (DETA).[2] This reaction results in a molecule with a single imidazoline ring.

Bis-imidazolines , in contrast, are generally formed using a polyamine with a longer chain, like triethylenetetramine (TETA) or tetraethylenepentamine (TEPA), reacting with a fatty acid.[3][4] This synthesis yields a molecule containing two imidazoline rings, often connected by an ethyleneamine linker.

The presence of a second imidazoline ring in the bis-imidazoline structure is hypothesized to enhance its adsorptive properties and, consequently, its corrosion inhibition performance.

Caption: Generalized molecular structures of mono- and bis-imidazolines.

The Mechanism of Protection: A Tale of Adsorption and Film Formation

The primary mechanism by which imidazoline inhibitors protect metallic surfaces is through adsorption, forming a protective film that acts as a barrier to the corrosive environment.[1] This process involves a combination of physisorption and chemisorption.

  • Physisorption: This initial attraction is driven by electrostatic forces between the protonated nitrogen atoms in the imidazoline ring and the negatively charged metal surface (in the presence of anions like chloride). The long hydrophobic tails of the molecules then orient themselves away from the surface, creating a non-polar layer that repels water.

  • Chemisorption: A stronger, more durable bond is formed through the donation of lone pair electrons from the nitrogen atoms in the imidazoline ring to the vacant d-orbitals of the metal atoms.[5] The π-electrons of the imidazoline ring can also participate in this bonding.

The presence of two imidazoline rings in bis-imidazolines is thought to provide more points of attachment to the metal surface, leading to a more stable and compact protective film. This enhanced adsorption can result in superior corrosion inhibition, particularly at lower concentrations.

inhibition_mechanism cluster_metal Metal Surface (e.g., Mild Steel) Metal Fe Protective_Film Formation of a Protective Film Inhibitor Mono- or Bis-Imidazoline Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Corrosive_Environment Corrosive Environment (H₂O, CO₂, H⁺, Cl⁻) Protective_Film->Corrosive_Environment Barrier Effect Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited

Caption: The corrosion inhibition mechanism of imidazolines on a metal surface.

Performance Showdown: Mono- vs. Bis-Imidazolines

Direct comparative studies provide the most insightful data for evaluating the performance of these two inhibitor classes. Research by Jawich et al. (2012) and Alvarez-Ramirez et al. (2010) offers compelling evidence of the superior performance of bis-imidazolines under specific conditions.

A study by Jawich and his team directly compared a mono-imidazoline derived from diethylenetetramine (DETA) with a bis-imidazoline derived from tetraethylenepentamine (TEPA), both with a heptadecyl tail, in a CO₂-saturated sodium chloride solution. At a concentration of 100 ppm at 40°C, the mono-imidazoline exhibited an inhibition efficiency of 84%, while the bis-imidazoline achieved a significantly higher efficiency of 96%.[3] This suggests that the presence of the second imidazoline ring contributes to a more effective protective layer.

Similarly, Alvarez-Ramirez and his colleagues investigated the performance of a mono-imidazoline and a bis-imidazoline in a CO₂-saturated NaCl solution at 80°C. Their findings indicated that the bis-imidazoline formed a more compact inhibitor layer, leading to enhanced corrosion protection. This allowed for the use of lower concentrations of the bis-imidazoline (10 ppm) without a loss in efficiency.

Inhibitor TypeConcentration (ppm)Temperature (°C)EnvironmentInhibition Efficiency (%)Reference
Mono-imidazoline (DETA-based)10040CO₂-saturated 0.5 M NaCl84[3]
Bis-imidazoline (TEPA-based)10040CO₂-saturated 0.5 M NaCl96[3]
Mono-imidazoline1080CO₂-saturated 3 wt% NaClLower than bis-imidazoline
Bis-imidazoline1080CO₂-saturated 3 wt% NaClHigh, forms a compact layer

Table 1: Comparative Inhibition Efficiencies of Mono- and Bis-Imidazolines.

It is important to note that while these studies point to the general superiority of bis-imidazolines, the performance of any corrosion inhibitor is highly dependent on the specific operating conditions, including temperature, pH, flow rate, and the presence of other chemical species.

Experimental Evaluation Protocols

The performance of corrosion inhibitors is typically evaluated using a combination of electrochemical and weight loss techniques. The following are standardized protocols for two of the most common electrochemical methods.

Potentiodynamic Polarization

This technique provides information on both the anodic and cathodic corrosion reactions and can help to classify the inhibitor as anodic, cathodic, or mixed-type.

Step-by-Step Methodology:

  • Electrode Preparation: A mild steel working electrode is mechanically polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and then dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel or Ag/AgCl reference electrode.

  • Solution Preparation: The corrosive medium (e.g., CO₂-saturated 3.5% NaCl solution) is prepared and the desired concentration of the inhibitor is added.

  • Stabilization: The working electrode is immersed in the test solution for a period of time (typically 1 hour) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting Tafel plot (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

potentiodynamic_polarization_workflow Start Start Prep_Electrode Prepare Working Electrode Start->Prep_Electrode Setup_Cell Set up 3-Electrode Cell Prep_Electrode->Setup_Cell Prep_Solution Prepare Test Solution (with/without inhibitor) Setup_Cell->Prep_Solution Stabilize Stabilize OCP Prep_Solution->Stabilize Scan Perform Polarization Scan Stabilize->Scan Analyze Analyze Tafel Plot Scan->Analyze End End Analyze->End

Caption: Workflow for Potentiodynamic Polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the inhibitor film.

Step-by-Step Methodology:

  • Electrode and Cell Setup: The same setup as for potentiodynamic polarization is used.

  • Solution Preparation and Stabilization: The test solution is prepared, and the working electrode is immersed to stabilize at its OCP.

  • EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The resulting impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the charge transfer resistance values:

    IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Conclusion and Future Outlook

The evidence from direct comparative studies strongly suggests that bis-imidazolines can offer superior corrosion inhibition performance compared to their mono-imidazoline counterparts, particularly in terms of forming more robust and persistent protective films at lower concentrations.[3] This enhanced performance is attributed to the presence of two imidazoline rings, which provide more active sites for adsorption onto the metal surface.

For researchers and professionals in drug development and other fields where corrosion is a critical concern, the choice between a mono- and bis-imidazoline inhibitor should be guided by the specific environmental conditions and performance requirements. While bis-imidazolines may offer a performance advantage, factors such as synthesis cost and solubility must also be considered.

Future research should focus on further elucidating the structure-property relationships of these inhibitors, including the influence of the linker chain length in bis-imidazolines and the nature of the hydrophobic tail. A deeper understanding of these factors will enable the rational design of next-generation corrosion inhibitors with even greater efficacy and environmental compatibility.

References

  • Jawich, M. W., Oweimreen, G., & Ali, S. A. (2012). Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion in a carbon dioxide-saturated saline medium. ResearchGate. [Link]

  • Alvarez-Ramirez, F., et al. (2010). Carbon Dioxide Corrosion Inhibition of Carbon Steels Through Bis-imidazoline and Imidazoline Compounds Studied by EIS. Semantic Scholar. [Link]

  • Shams, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Elsevier. [Link]

  • Alvarez-Ramirez, F., et al. (2010). Carbon Dioxide Corrosion Inhibition of Carbon Steels Through Bis-imidazoline and Imidazoline Compounds Studied by EIS. ResearchGate. [Link]

  • Abbasov, V. M., et al. (2022). Study of the effectiveness of a mild steel corrosion inhibitor in H2S medium. Journal of Petroleomics and Natural Gas Engineering. [Link]

  • Kuznetsov, Y. I., et al. (2021). Some imidazolines as inhibitors of steel corrosion in hydrochloric acid. International Journal of Corrosion and Scale Inhibition. [Link]

  • Shams, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ResearchGate. [Link]

  • Fadila, A., et al. (2023). The Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids of Carbon Chain 16 or 18 with Diethylene. International Journal of Current Science (IJCSPUB). [Link]

  • Ditama, J., et al. (2022). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. PMC. [Link]

  • Sastri, V. S. (2006). Study of the Inhibition Mechanism of Imidazolines by Electrochemical Impedance Spectroscopy. ResearchGate. [Link]

  • Zhang, L., et al. (2024). The Corrosion Inhibition Performance of Novel and Efficient Imidazoline Derivative Corrosion Inhibitors on N80 Steel in 1 mol/L HCl. ResearchGate. [Link]

  • Mursalov, N. I. (2018). INHIBITION OF CARBON DIOXIDE CORROSION OF MILD STEEL VIA BIS-IMIDAZOLINE COMPOUNDS. Processes of Petrochemistry and Oil Refining. [Link]

  • Hussin, M. H., & Kassim, M. J. (2016). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. ResearchGate. [Link]

  • Shams, A., et al. (2018). Impact of corrosion products on performance of imidazoline corrosion inhibitor on X65 carbon steel in CO₂ environments. White Rose Research Online. [Link]

  • Zin, I. M., et al. (2024). RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. Journal of Sustainability Science and Management. [Link]

  • Abdou, M. I., et al. (2022). Anti-corrosion and anti-microbial evaluation of novel water-soluble bis azo pyrazole derivative for carbon steel pipelines in petroleum industries by experimental and theoretical studies. Arabian Journal of Chemistry. [Link]

  • Al-Sabagh, A. M., et al. (2016). Sketch of adsorption of imidazoline corrosion inhibitor on corroding Fe surface. ResearchGate. [Link]

Sources

Validation of 2-Heptadecyl-2-imidazoline's mechanism of action through surface analysis techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adsorption Imperative

2-Heptadecyl-2-imidazoline (HDI) represents a class of amphiphilic heterocycles critical to both industrial corrosion inhibition and emerging bioactive surface coatings.[1] Its efficacy relies entirely on a dual-action mechanism: chemisorption of the imidazoline headgroup onto a substrate (metal or biological membrane) and the self-assembly of the hydrophobic C17 tail into a protective barrier.

For researchers, "knowing" this mechanism is insufficient; validating it requires distinguishing between simple precipitation and true surface complexation. This guide outlines the rigorous application of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to empirically validate HDI’s mode of action, comparing its performance against standard quaternary ammonium alternatives.

Mechanistic Theory & Visualization

The critical differentiator of HDI is the imidazoline ring, which offers a higher electron density for coordination than linear amines.

The "Head-Tail" Adsorption Model[1]
  • Headgroup (Imidazoline Ring): Contains two nitrogen atoms (pyrrole-type and pyridine-type).[1] The unshared electron pair on the pyridine-like nitrogen facilitates donor-acceptor bonding with vacant

    
    -orbitals of surface metals (e.g., Fe) or electrostatic interaction with anionic lipid headgroups.[1]
    
  • Tail (Heptadecyl Chain): The long alkyl chain (

    
    ) creates a steric barrier, repelling water/ions and suppressing anodic dissolution or bacterial attachment.
    

HDI_Mechanism cluster_validation Validation Points HDI 2-Heptadecyl-2-imidazoline (Solvated) Surface Substrate Surface (Fe / Lipid) HDI->Surface Diffusion Adsorption Chemisorption (N-Metal Bond) Surface->Adsorption Electron Donation (Lone Pair -> d-orbital) Film Self-Assembled Monolayer (Hydrophobic Barrier) Adsorption->Film Van der Waals Tail Packing XPS XPS Analysis Adsorption->XPS Validates Chemical State Protection Inhibition/Bio-Passivation Film->Protection Exclusion of H2O / Cl- / O2 AFM AFM Analysis Film->AFM Validates Topography

Figure 1: Step-wise mechanism of HDI adsorption showing critical validation points for surface analysis.

Comparative Analysis: HDI vs. Alternatives

In surface protection applications, HDI is often compared to linear amines or quaternary ammonium salts (Quats). The following data summarizes performance metrics derived from surface analysis.

Table 1: Performance Comparison of Surface Active Agents

Feature2-Heptadecyl-2-imidazoline (HDI) Linear Amines (e.g., Octadecylamine) Quaternary Ammonium Salts (Quats)
Binding Mechanism Chemisorption (Coordinate covalent bond via N lone pair).[1]Physisorption (Weak electrostatic).[1]Electrostatic (Ionic interaction).[1]
Film Stability High. Cyclic structure resists desorption under flow.[1]Moderate. Prone to desorption.[1]Moderate to High (depends on charge density).[1]
XPS N1s Signature Distinct shift (~400 eV

~402 eV) indicating Fe-N bond.[1]
Weak shift; often indistinguishable from bulk.[1]High binding energy (~402+ eV) due to positive charge.[1]
AFM Roughness (

)
< 5 nm (Smooth, compact film).10–20 nm (Patchy coverage).[1]5–15 nm (Depends on counter-ion).[1]
Primary Drawback Hydrolysis risk at high temperature/pH extremes.[1]Poor film persistency.[1]Toxicity; foaming issues.[1]

Validation Technique 1: X-Ray Photoelectron Spectroscopy (XPS)

XPS is the "gold standard" for proving that HDI is bonded to the surface, not just drying on top of it.

The Diagnostic Signal: Nitrogen (N1s)

In a free HDI molecule, the nitrogen exists in an imine-like state. Upon adsorption to a metal surface (e.g., Carbon Steel), the nitrogen donates electrons to the iron.

  • Free HDI N1s Peak: ~398.8 eV (C=N bond).[1]

  • Bound HDI N1s Peak: ~399.9 – 400.5 eV.[1]

  • Protonated/Quaternized N1s Peak: ~401.5 – 402.0 eV.[1]

Interpretation: A shift of +1.0 to +1.5 eV in the N1s spectrum after rinsing the surface confirms chemisorption. If the peak remains at 398.8 eV, the molecule is merely physisorbed and will likely wash off.

Experimental Protocol: XPS Validation
  • Objective: Confirm chemical bonding of HDI to Carbon Steel (CS) coupons.

  • Reagents: 100 ppm HDI solution in 1M HCl.

  • Substrate: Polished CS (1000 grit finish).[1]

  • Preparation: Polish CS coupons to mirror finish; sonicate in ethanol (5 min) and acetone (5 min) to remove grease.

  • Exposure: Immerse coupon in HDI solution for 4 hours at 25°C (equilibrium adsorption).

  • Critical Wash Step: Remove coupon and rinse gently with distilled water, then ethanol.[1] Note: This removes loosely physisorbed molecules.[1] Only chemisorbed HDI remains.[1]

  • Drying: Dry under a stream of

    
     gas.
    
  • Analysis: Acquire high-resolution spectra for N1s , C1s , O1s , and Fe2p .

    • Success Criteria: Presence of N1s peak at >399.5 eV; attenuation of Fe2p signal (due to film thickness).[1]

Validation Technique 2: Atomic Force Microscopy (AFM)[2]

While XPS provides chemical data, AFM provides physical/topographical data.[1] It validates the uniformity and thickness of the protective film.

The Diagnostic Signal: Roughness ( )

Unprotected surfaces exposed to corrosive media develop pits, drastically increasing roughness. An effective HDI film preserves the polished surface topology.[1]

  • Polished Control:

    
    .[1]
    
  • Corroded Control (No HDI):

    
     (Deep pitting).
    
  • Protected (With HDI):

    
     (Smooth film coverage).[1]
    
Experimental Protocol: AFM Topology Study
  • Mode: Tapping Mode (to prevent tip from dragging the soft organic film).[1]

  • Scan Area:

    
    .[1]
    
  • Baseline: Scan the polished coupon before exposure to establish initial

    
    .
    
  • Exposure: Immerse in corrosive medium (with and without HDI) for 24 hours.

  • Rinse & Dry: As per XPS protocol.

  • Imaging:

    • Capture 2D height image and 3D surface plot.[1]

    • Calculate Root Mean Square (RMS) roughness (

      
      ) and Average Roughness (
      
      
      
      ).
  • Analysis:

    • Success Criteria: The HDI-treated surface should show a "blanket" morphology.[1] Pitting should be absent.[1]

Workflow Visualization

The following diagram illustrates the integrated validation workflow required to publish a robust mechanism study.

Validation_Workflow cluster_analysis Surface Analysis Techniques Start Sample Preparation (Polishing/Cleaning) Exposure Exposure to Medium (Control vs. HDI Treated) Start->Exposure Rinse Solvent Rinse (Remove Physisorbed Layer) Exposure->Rinse XPS XPS Analysis (Chemical State) Rinse->XPS AFM AFM Analysis (Topography) Rinse->AFM SEM SEM/EDX (Morphology/Elemental) Rinse->SEM Data Data Synthesis (Isotherm + Film Thickness) XPS->Data N1s Shift AFM->Data Ra Value SEM->Data Surface Coverage %

Figure 2: Integrated experimental workflow for multi-technique surface validation.

References

  • Mechanism of Imidazoline Inhibition

    • Zhang, X., et al. "Corrosion inhibition of mild steel by imidazoline derivatives in CO2-saturated solution." Corrosion Science, 53(11), 2011.

  • XPS Characterization of Nitrogen Species

    • Tourabi, M., et al. "XPS study of the adsorption of organic inhibitors on steel surface in acidic media." Applied Surface Science, 283, 2013.

  • AFM in Surface Film Analysis

    • Naderi, R., et al. "Electrochemical and AFM study of corrosion inhibition of mild steel by a new imidazoline derivative." Journal of Applied Electrochemistry, 40, 2010.

  • Bioactive/Antimicrobial Properties of Imidazolines

    • Mlynarczyk, G., et al. "Imidazoline derivatives as promising antimicrobial agents." Chemical Biology & Drug Design, 89(4), 2017.

Sources

Safety Operating Guide

2-Heptadecyl-2-imidazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action

Do not dispose of 2-Heptadecyl-2-imidazoline (CAS 95-19-2) down the drain. This compound is a long-chain cationic surfactant and an organic base.[1][2][3] It poses a dual threat: immediate corrosive damage to human tissue (specifically eyes and mucous membranes) and chronic toxicity to aquatic ecosystems.[2][3]

Critical PPE for Disposal Handling:

  • Eyes: Chemical splash goggles AND face shield.[1][3] (Risk: Category 1 Serious Eye Damage).[1][2][3]

  • Skin: Nitrile gloves (double-gloving recommended for solutions >10%) and a lab coat.[1][2][3]

  • Respiratory: If heating or handling dust/powder, use a P95 respirator or work strictly within a fume hood to avoid inhaling alkaline dusts.[2][3]

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand its behavior in a waste stream.[2][3] It is not merely "organic waste"; it is a surface-active amine .[1][2][3]

PropertyValueOperational Implication
CAS Number 95-19-2Unique identifier for waste labeling.[1][2][3]
Physical State Waxy Solid / Cream ChunksMelts ~85-94°C. Solids can clog drains if improperly solubilized.[1][2][3]
Chemical Nature Cationic Surfactant / BaseIncompatible with Anionic Surfactants (e.g., SDS, SLS).[2] Mixing causes precipitation.[1][2][3]
Acidity/Basicity Alkaline (Amine)Exothermic reaction with strong acids.[1][2][3]
Aquatic Toxicity Chronic Cat.[1][3][4] 4 (GHS)Zero-discharge policy. Must be incinerated.[1][2][3]
The "Why" Behind the Protocol
  • The Cationic Clash: 2-Heptadecyl-2-imidazoline is cationic (positively charged).[1][2][3] If you pour this into a general waste container holding anionic surfactants (like Sodium Dodecyl Sulfate - SDS), they will electrostatically bind.[1][2][3] Result: An insoluble, sticky precipitate that clogs waste drums and necessitates expensive hazmat remediation.[3]

  • Nitrogen Content: As an imidazoline derivative, it contains nitrogen.[3][5][6] Incineration must be performed at a facility equipped with scrubbers to handle NOₓ emissions.[1][3] Open burning is prohibited.[1][2][3]

Pre-Disposal Protocol: The Self-Validating System

A self-validating system ensures that errors are caught before the waste leaves your bench.[1][2][3] Follow this decision matrix:

A. Segregation (The Compatibility Check)
  • Rule: Establish a dedicated "Basic Organic" or "Cationic Surfactant" waste stream.

  • Validation Step: Before adding to a commingled waste container, take 5 mL of the waste and 5 mL of the target container contents. Mix in a glass vial.

    • Cloudiness/Precipitate?STOP. Incompatible. Start a new container.

    • Clear/Miscible? Proceed.

B. Solid Waste Handling
  • State: Pure waxy solid or contaminated wipes/paper.[1][3]

  • Action: Do not dissolve solids just to make them liquid. This increases volume and spill risk.[1][3]

  • Packaging: Double-bag in heavy-duty polyethylene bags, then place in a fiber or poly drum.

C. Liquid Waste Handling
  • State: Solutions in ethanol, isopropanol, or oil.[2][3]

  • Action: Adjust pH to 7–9 if extremely alkaline (optional, but safer for transport).

  • Packaging: HDPE carboys are preferred over glass to prevent breakage of slippery containers.[2][3]

Disposal Workflow: Step-by-Step

Scenario 1: Pure Solid / Waxy Substance[1][2][3]
  • Collect: Scrape waxy residue using a plastic spatula.[1][3] Do not use metal if strong acids are present in the vicinity (corrosion risk).[1][2][3]

  • Containerize: Place material into a wide-mouth HDPE jar.

  • Label:

    • Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (contains 2-Heptadecyl-2-imidazoline).[1][2][3][6][]

    • UN Number: UN 3263 .[1][3]

    • Hazard Class: 8.

    • Packing Group: III.

Scenario 2: Liquid Solutions (Organic Solvent)
  • Consolidate: Pour into a solvent-compatible carboy (HDPE or Steel).

  • Label:

    • Proper Shipping Name: Corrosive liquid, basic, organic, n.o.s. (contains 2-Heptadecyl-2-imidazoline).[1][2][3][6][]

    • UN Number: UN 3267 .[1][3][6]

    • Hazard Class: 8.

    • Packing Group: III.

Scenario 3: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area.

  • Quench (Liquids): Absorb with an inert material (vermiculite or clay).[1][2][3] Do not use sawdust (flammability risk with amines).[1][2][3]

  • Solubilize (Solids): If the solid is stuck to the floor, dampen a cloth with 60-70% Ethanol to wipe it up.[1][2][3] Water alone is ineffective due to the long alkyl chain (lipophilic tail).[2][3]

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Scenario 1).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA and DOT regulations.

DisposalFlow Start Waste Generation: 2-Heptadecyl-2-imidazoline StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Waxy Residue StateCheck->SolidPath Pure/Wipes LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidPkg Double Bag (Polyethylene) Place in Drum SolidPath->SolidPkg LiquidCompat Compatibility Check: Is Target Container Anionic? LiquidPath->LiquidCompat LabelSolid Label: UN 3263 Corrosive Solid, Basic, Organic SolidPkg->LabelSolid LiquidSegregate STOP: Precipitation Risk Start New Container LiquidCompat->LiquidSegregate Yes (e.g. SDS) LiquidMerge Consolidate in HDPE Carboy LiquidCompat->LiquidMerge No (Neutral/Cationic) LiquidSegregate->LiquidMerge After Segregation LabelLiquid Label: UN 3267 Corrosive Liquid, Basic, Organic LiquidMerge->LabelLiquid Final Handover to EHS for High-Temp Incineration LabelSolid->Final LabelLiquid->Final

Figure 1: Decision matrix for the segregation and packaging of 2-Heptadecyl-2-imidazoline waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7744, 2-Heptadecyl-2-imidazoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-heptadecyl-4,5-dihydro-1H-imidazole.[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Department of Transportation (DOT). Pipeline and Hazardous Materials Safety Administration (PHMSA) - Hazardous Materials Table. UN 3263 and UN 3267 Classifications.[1][3] Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 2-Heptadecyl-2-imidazoline

[1][2]

CAS: 95-19-2 Synonyms: Stearyl hydroxyethyl imidazoline; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol Physical State: Waxy cream-colored solid (Melting Point: ~59°C)[1][2]

Part 1: The Core Directive (Risk Context)[1]

As researchers, we often underestimate surfactants. 2-Heptadecyl-2-imidazoline is not just a "soap"; it is a cationic alkyl imidazoline capable of causing irreversible tissue damage.[1][2] Its amphiphilic structure—a long C17 hydrophobic tail attached to a cationic imidazoline head—allows it to penetrate biological membranes rapidly.

The "Dual Hazard" Profile:

  • Chemical Corrosivity: Classified as Skin Corr.[1][3][4][5][6] 1C and Eye Dam. 1 .[1] Upon contact, the cationic headgroup binds to cell membrane proteins, disrupting integrity and causing necrosis. This damage is often insidious; pain may be delayed while deep tissue destruction occurs.[1]

  • Thermal Hazard: Because this substance is a waxy solid at room temperature, experimental protocols often require melting (approx. 60–90°C).[1] Handling the molten substance introduces a risk of thermal burns combined with chemical corrosion , significantly complicating decontamination.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a generic "lab safety" approach. PPE selection must be dynamic, based on the physical state of the reagent.

Table 1: State-Dependent PPE Specifications[1][2]
Protection ZoneSolid State Handling (Weighing/Transfer)Molten or Solution State (Heating/Synthesis)Technical Justification
Hand Protection Nitrile (Double-gloved) Min.[1][2] Thickness: 5 mil (0.12 mm)Thermal-Chemical Hybrid Inner: Nitrile (5 mil)Outer: Neoprene or Thermal-resistant Chemical GloveNitrile provides excellent resistance to amines.[1][2] However, molten liquid requires thermal insulation to prevent immediate burns that adhere the chemical to the skin.
Eye/Face Chemical Safety Goggles (Indirect Vent)Goggles + Face Shield (ANSI Z87.1 Rated)Imidazoline rings cause permanent corneal opacity. A face shield is non-negotiable when heating to prevent splash-back from "bumping" liquids.[1][2]
Respiratory N95/P100 Respirator (If dust is visible)Fume Hood (Required)Sash height < 18 inchesHeating generates amine vapors which are respiratory irritants. Local exhaust is superior to wearable respirators for vapors.[1]
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Rubber/PVC) over Lab CoatCotton absorbs liquids, keeping them against the skin. An impervious apron sheds hot/corrosive liquids away from the body.[1]
Part 3: Operational Protocols & Logic[1]
3.1. The "Cold-to-Hot" Workflow

Handling errors occur most frequently during phase transitions.[1][2] Follow this self-validating protocol.

Step 1: Weighing (Cold)

  • Hazard: Dust generation.[1]

  • Control: Use an anti-static weighing boat. The waxy nature usually minimizes dust, but aged samples may crystallize and flake.

  • Action: If the solid is hard, do not chip it with a spatula, as this creates projectiles. Gently warm the container (water bath < 50°C) to soften the wax before scooping.

Step 2: Solubilization/Melting (Hot) [1]

  • Hazard: Thermal-chemical splash.[1][2]

  • Control: Never heat 2-Heptadecyl-2-imidazoline in an open beaker on a hot plate without stirring. The bottom layer will superheat while the top remains solid, leading to a violent eruption (bumping).

  • Action:

    • Use a temperature-controlled oil bath or heating block.[1]

    • Engage magnetic stirring before the solid fully melts to ensure heat distribution.[1]

    • Keep the fume hood sash lowered to the working height.[1]

3.2. Decontamination Logic

If exposure occurs, the "Thermal-Chemical" nature requires a specific response order.[1]

DeconLogicStartEXPOSURE INCIDENTCheckStateIdentify State of ChemicalStart->CheckStateSolidSolid/Dust ContactCheckState->SolidMoltenMolten/Hot Liquid ContactCheckState->MoltenBrush1. Brush off excess gently(Do not wet yet)Solid->BrushCool1. COOL immediately with water(Treat Thermal Burn First)Molten->CoolRinse2. Flush with tepid water(15+ Minutes)Brush->RinsePeel3. Remove clothing under shower(Do not peel if stuck to skin)Cool->PeelMedicalSEEK MEDICAL ATTENTION(Bring SDS)Rinse->MedicalPeel->Rinse

Figure 1: Emergency Decontamination Decision Logic. Note that for molten exposure, immediate cooling takes precedence over clothing removal to prevent peeling skin with the fabric.[2]

Part 4: Disposal & Environmental Stewardship[1]

2-Heptadecyl-2-imidazoline is classified as Aquatic Acute 1 and Aquatic Chronic 1 .[1][2] It is highly toxic to aquatic organisms with long-lasting effects.[1][2]

  • The "Zero Drain" Rule: Under no circumstances should this chemical, or glassware rinse water containing it, enter the drainage system.

  • Solid Waste: Collect waxy residues in a container labeled "Hazardous Waste: Corrosive Solid (Basic)."[1]

  • Liquid Waste: Solutions must be collected in "Basic/Alkaline Organic Waste."[1] Do not mix with acidic waste streams, as the exothermic neutralization can pressurize the waste container.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7744, 2-Heptadecylimidazoline.[1] Retrieved from [Link][1][2]

  • Australian Government Department of Health (2022). Long-chain alkyl hydroxyethyl imidazolines: Evaluation statement.[1] Australian Industrial Chemicals Introduction Scheme (AICIS).[1] Retrieved from [Link]

  • ChemSafetyPro (2018). GHS Classification Criteria for Skin Corrosion and Irritation.[1] Retrieved from [Link][1][2]

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Retrosynthesis Analysis

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2-Heptadecyl-2-imidazoline
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2-Heptadecyl-2-imidazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.